Boc-trp-ome
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLOVPXUZAOKBL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427380 | |
| Record name | BOC-TRP-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33900-28-6 | |
| Record name | BOC-TRP-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural Elucidation and Synthetic Framework of Boc-Trp-OMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N-α-tert-Butoxycarbonyl-L-tryptophan methyl ester, commonly referred to as Boc-Trp-OMe. This compound is a crucial building block in peptide synthesis and various pharmaceutical research and development endeavors. Its protected amine and esterified carboxyl groups make it an ideal intermediate for the controlled assembly of complex peptide chains.
Chemical Structure and Identification
This compound is a derivative of the amino acid L-tryptophan. The structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl ester protecting the carboxyl group.[1] This dual protection enhances its stability and reactivity for specific chemical transformations, particularly in peptide synthesis.[1]
The IUPAC name for this compound is methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate.[2] Its chemical formula is C17H22N2O4.[2]
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C17H22N2O4 | [1][2] |
| Molecular Weight | 318.37 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 145 - 150 °C | [1] |
| Optical Rotation | [α]D20 = -20 ± 2º (c=1 in DMF) | [1] |
| Purity | ≥98% (HPLC) | [3] |
| CAS Number | 33900-28-6 | [1][2] |
| SMILES | O=C(OC)--INVALID-LINK--NC(OC(C)(C)C)=O | [3] |
| InChI Key | QXLOVPXUZAOKBL-AWEZNQCLSA-N | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a fundamental procedure in peptide chemistry. While various methods exist, a common approach involves the esterification of Boc-L-tryptophan (Boc-Trp-OH). The following is a generalized protocol based on standard organic synthesis techniques.
Materials and Reagents
-
Boc-L-tryptophan (Boc-Trp-OH)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl2) or a suitable esterification catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
General Synthesis Workflow
The synthesis of this compound from Boc-Trp-OH can be conceptually broken down into the following key stages:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology
-
Reaction Setup: Dissolve Boc-L-tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Esterification: Slowly add thionyl chloride dropwise to the cooled solution while stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Role in Peptide Synthesis
This compound is a valuable intermediate in solution-phase peptide synthesis. The Boc group protects the N-terminus, while the methyl ester protects the C-terminus, allowing for selective deprotection and coupling reactions to form peptide bonds.
The following diagram illustrates the logical flow of incorporating a this compound residue into a growing peptide chain.
Caption: Logical flow of this compound in peptide synthesis.
This guide provides foundational knowledge on the structure and handling of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are advised to consult relevant literature and safety data sheets before conducting any experimental work.
References
Role of Boc protecting group in peptide synthesis
An In-Depth Technical Guide on the Role of the Boc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic and medicinal chemistry, the synthesis of peptides is a foundational technique for drug discovery, proteomics, and biomaterial development. The success of peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions at various functional moieties.[1] The tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group for the α-amino group of amino acids, was a pivotal development that enabled the controlled, stepwise assembly of peptide chains.[2][3] Its introduction by R. Bruce Merrifield in his Nobel Prize-winning work on Solid-Phase Peptide Synthesis (SPPS) revolutionized the field.[4][5][6]
This technical guide provides a comprehensive overview of the Boc protecting group, detailing its underlying chemistry, its central role in the Boc/Bzl SPPS strategy, detailed experimental protocols, and a comparative analysis against the now more common Fmoc strategy.
The Chemistry of the Boc Protecting Group
The Boc group is a carbamate that temporarily masks the nucleophilicity of an amine.[7][8] Its utility is defined by its ease of introduction, its stability under a wide range of conditions, and its selective removal under moderately acidic conditions.[9][10]
Mechanism of Boc Protection
The Boc group is most commonly introduced by reacting a primary amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic or aqueous conditions.[9][11] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][12] This forms a tetrahedral intermediate which then collapses, yielding the stable, Boc-protected amine (a carbamate), carbon dioxide, and a tert-butoxide anion.[9][12] The presence of a base like triethylamine (TEA) or NaOH can accelerate the reaction.[7][9]
Mechanism of Boc Deprotection
The key to the Boc strategy is its acid lability. The Boc group is efficiently removed with moderately strong acids, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[2][13][14] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond.[2][8] This generates a highly stable tert-butyl carbocation and a carbamic acid intermediate.[2][8] The carbamic acid is unstable and rapidly decarboxylates to release the free amine (as its TFA salt) and carbon dioxide gas.[2]
The generation of reactive tert-butyl cations can lead to side reactions, particularly the alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[15][16] To prevent this, nucleophilic "scavengers" such as dithioethane (DTE), anisole, or thioanisole are added to the deprotection and cleavage solutions to trap these carbocations.[3][15][16]
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The original Merrifield SPPS methodology is based on a "graduated acid lability" principle, often called the Boc/Bzl strategy.[6][15]
-
Temporary Nα-Protection : The Boc group is used for the temporary protection of the N-terminal α-amino group. It is removed at the beginning of each cycle with a moderate acid (e.g., TFA).[6][17]
-
Permanent Side-Chain Protection : More acid-stable protecting groups, typically benzyl (Bzl)-based, are used for the "permanent" protection of reactive amino acid side chains.[15]
-
Final Cleavage : At the end of the synthesis, both the side-chain protecting groups and the linkage of the peptide to the resin are cleaved simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][13][17]
This graduated approach allows for the selective removal of the Nα-Boc group in each cycle without disturbing the side-chain protection or the resin linkage.[3]
The Boc-SPPS Cycle
The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain.[2][13] The core cycle consists of three main steps: deprotection, neutralization, and coupling.
Experimental Protocols
Precise and reproducible experimental procedures are critical for successful peptide synthesis.
Protocol 1: General N-Boc Protection of a Primary Amine
This protocol describes the standard procedure for protecting a primary amine with Boc anhydride.[9]
-
Materials :
-
Primary Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure :
-
Setup : In a round-bottom flask, dissolve the primary amine and TEA/DIPEA in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes.[9]
-
Reaction : Cool the mixture to 0°C in an ice bath. Add Boc₂O in one portion.[9]
-
Stirring : Stir the reaction at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours. Monitor reaction progress via TLC.[9]
-
Workup : Remove the THF under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL).[9]
-
Washing : Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[9]
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[9]
-
Protocol 2: A Standard Manual Boc-SPPS Cycle
This protocol outlines the steps for one cycle of amino acid addition to a peptide-resin.[2][13][18]
-
Materials :
-
Peptide-resin (e.g., Merrifield, PAM, or MBHA resin)
-
DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 50% TFA in DCM[13]
-
Neutralization Solution: 5-10% DIEA in DCM or DMF[2]
-
Nα-Boc protected amino acid (2-4 equiv)
-
Coupling agents: HBTU/HATU (2-4 equiv) and DIEA (4-8 equiv) OR DIC (3-5 equiv) and HOBt (3-5 equiv)[19]
-
-
Procedure :
-
Resin Swelling : Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[13]
-
Deprotection :
-
Neutralization :
-
Coupling (HBTU/HATU Example) :
-
In a separate vessel, pre-activate the Nα-Boc amino acid by dissolving it with HBTU/HATU in DMF. Add DIEA and allow to react for 2-5 minutes.[18]
-
Add the activated amino acid solution to the neutralized peptide-resin.[18]
-
Agitate the mixture for 1-2 hours at room temperature.[13]
-
Monitor reaction completion with a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.[13]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The cycle is now complete.
-
-
Protocol 3: Final Cleavage from the Resin (HF Method)
This final step removes side-chain protecting groups and cleaves the peptide from the resin. Caution : Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and trained personnel.[16][20]
-
Materials :
-
Procedure :
-
Setup : Place the dried peptide-resin in a specialized HF reaction vessel. Add the appropriate scavenger mixture (e.g., 9:1 HF/anisole ratio).[3]
-
HF Distillation : Cool the vessel in a dry ice/methanol or dry ice/acetone bath.[3][16] Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).[18]
-
Cleavage Reaction : Stir the mixture at 0°C for 45-60 minutes in an ice bath.[3][18]
-
HF Removal : Evaporate the HF under a vacuum.[3]
-
Peptide Precipitation : Suspend the resin/crude peptide mixture in cold diethyl ether to precipitate the peptide. Wash thoroughly with more cold ether to remove scavengers and cleaved protecting groups.[3][13]
-
Isolation : Collect the crude peptide by filtration or centrifugation. Dry the product under vacuum.[13]
-
Purification : The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Common Side Reactions in Boc-SPPS
Several side reactions can occur during Boc-SPPS, potentially reducing the yield and purity of the final product.[3][16]
-
Incomplete Deprotection/Coupling : This is a primary cause of chain truncation, where a portion of the peptide chains stop elongating. It can be caused by peptide aggregation or steric hindrance.[16]
-
Alkylation : As mentioned, reactive carbocations from Boc or side-chain deprotection can alkylate nucleophilic residues like Trp, Met, Cys, and Tyr. This is minimized by using scavengers.[15][16]
-
Diketopiperazine (DKP) Formation : At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent if Proline or Glycine is the second amino acid.[16][21] Using in-situ neutralization protocols can help suppress this side reaction.[21]
-
Aspartimide Formation : Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a five-membered aspartimide ring under both acidic and basic conditions. This can lead to chain termination or rearrangement to a mixture of α- and β-aspartyl peptides.[3][16][21]
-
Pyroglutamate Formation : An N-terminal glutamine (Gln) can cyclize under acidic conditions to form pyroglutamate, leading to a modified and blocked N-terminus.[16]
Comparative Analysis: Boc vs. Fmoc Strategy
While the Boc strategy was foundational, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become the predominant method in modern SPPS.[14] The fundamental difference is that the Fmoc group is base-labile (removed with piperidine), while the Boc group is acid-labile.[14] This difference dictates the entire synthetic approach.
| Feature | Boc Strategy (Boc/Bzl) | Fmoc Strategy (Fmoc/tBu) |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[14] | Base (e.g., 20% Piperidine in DMF)[14] |
| Side-Chain Protection | Benzyl (Bzl)-based (acid-labile)[14] | tert-Butyl (tBu)-based (acid-labile)[14] |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[14] | Moderate Acid (e.g., TFA cocktail)[14] |
| Orthogonality | Partial (Graduated Acid Lability)[14] | Fully Orthogonal[14] |
| Typical Yield per Step | High, but can be affected by aggregation[14] | >99%[22] |
| Key Advantages | - Better for long or hydrophobic peptides prone to aggregation[14][17][]- Protonated amine after deprotection reduces aggregation[17]- Lower cost of bulk reagents | - Milder overall conditions avoid highly corrosive HF[14]- True orthogonality simplifies synthesis of modified peptides[14]- Higher purity of crude product[22]- Highly amenable to automation |
| Key Disadvantages | - Requires hazardous strong acids (HF) and specialized equipment[14][20]- Harsher conditions can increase side reactions for sensitive sequences | - Piperidine can cause side reactions (e.g., aspartimide formation)[21]- Aggregation can be more problematic[17]- Fmoc-amino acids are generally more expensive[14] |
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in peptide synthesis. Its unique acid lability formed the basis of the Merrifield solid-phase method, a strategy that continues to be robust and highly valuable, particularly for the synthesis of long, difficult, or hydrophobic peptide sequences where aggregation is a significant challenge.[14][20][] While the Fmoc/tBu strategy has largely become the standard due to its milder conditions and true orthogonality, a thorough understanding of Boc chemistry provides researchers with a powerful alternative for overcoming specific synthetic hurdles. The choice between Boc and Fmoc is not merely one of preference but a strategic decision based on the peptide's sequence, length, complexity, and the scale of the synthesis.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 6. csbio.com [csbio.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. benchchem.com [benchchem.com]
The Versatile Role of Boc-Trp-OMe in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-tert-Butoxycarbonyl-L-tryptophan methyl ester (Boc-Trp-OMe) has emerged as a pivotal building block in medicinal chemistry, offering a unique combination of a protected amino acid scaffold and a reactive ester functionality. Its structure, featuring the acid-labile Boc protecting group on the α-amino group and a methyl ester at the C-terminus, makes it an ideal intermediate for peptide synthesis and the development of complex molecular architectures. The indole side chain of the tryptophan moiety imparts crucial physicochemical properties, enabling diverse biological interactions and serving as a handle for further chemical modification. This technical guide provides an in-depth exploration of the applications of this compound, detailing its synthesis, its role in the creation of bioactive compounds, and its relevance in various therapeutic areas.
Core Applications in Medicinal Chemistry
This compound is a versatile tool in the medicinal chemist's arsenal, primarily utilized in two key areas: as a fundamental component in peptide synthesis and as a precursor for the synthesis of diverse small molecule therapeutics.
Peptide Synthesis
The Boc protecting group's stability under a wide range of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes this compound a valuable asset in solution-phase and solid-phase peptide synthesis.[1][2] It serves as a key building block for incorporating tryptophan residues into peptide chains, which is crucial for the biological activity of many peptides.[1] The resulting tryptophan-containing peptides have shown potential in various therapeutic applications, including as antibacterial agents.[2][3]
Synthetic Intermediate for Bioactive Molecules
Beyond peptide synthesis, this compound is a valuable starting material for the synthesis of a wide array of bioactive compounds. The indole nucleus can be functionalized to create novel scaffolds, and the protected amino acid backbone provides a chiral template for stereoselective synthesis. This has led to the development of compounds with potential applications in oncology, neurology, and infectious diseases.[1][4]
Synthesis of this compound and a Representative Dipeptide
The following section details the experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of the dipeptide Boc-Trp-Phe-OMe.
Experimental Protocol: Synthesis of Nα-Boc-L-tryptophan methyl ester (this compound)
This protocol is adapted from established methods of amino acid protection and esterification.
Materials and Reagents:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or other esterification reagent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Protection of L-Tryptophan:
-
Dissolve L-tryptophan in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-L-tryptophan.
-
-
Esterification to this compound:
-
Suspend N-Boc-L-tryptophan in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of thionyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield this compound as a solid.
-
The crude product can be purified by recrystallization or column chromatography.
-
Experimental Protocol: Solution-Phase Synthesis of Boc-Trp-Phe-OMe
This protocol details the coupling of Boc-Trp-OH (the de-esterified form of this compound, or more directly, the product from step 1 above) with L-phenylalanine methyl ester.[2]
Materials and Reagents:
-
Boc-L-tryptophan (Boc-Trp-OH)
-
L-phenylalanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Preparation of L-phenylalanine methyl ester free base:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.
-
Add N,N-diisopropylethylamine (1.1 equivalents) and stir for 20 minutes at room temperature.[2]
-
-
Peptide Coupling:
-
In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.[2]
-
Cool the solution to 0°C.
-
Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) and stir for 30 minutes at 0°C.[2]
-
Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture and stir at room temperature overnight.[2]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.[2]
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[2]
-
Combine the pure fractions and evaporate the solvent to obtain Boc-Trp-Phe-OMe as a white solid.[2]
-
Quantitative Data on Bioactivity
A key application of this compound is in the synthesis of bioactive peptides, particularly those with antimicrobial properties. A study on Boc-protected dipeptides, including those containing tryptophan, demonstrated their efficacy against a range of bacteria.[3] The minimum inhibitory concentration (MIC) values for two such dipeptides are summarized below.
| Dipeptide | Organism | MIC₉₀ (µg/mL) |
| Boc-Phe-Trp-OMe | Staphylococcus aureus | 230 |
| Bacillus subtilis | 250 | |
| Escherichia coli | 300 | |
| Pseudomonas aeruginosa | 350 | |
| Boc-Trp-Trp-OMe | Staphylococcus aureus | 280 |
| Bacillus subtilis | 300 | |
| Escherichia coli | 350 | |
| Pseudomonas aeruginosa | 400 |
Data sourced from a 2025 study on Boc-protected dipeptides as antibacterial agents.[3]
Visualizing Workflows and Pathways
Experimental Workflow: Dipeptide Synthesis
The following diagram illustrates the solution-phase synthesis of the dipeptide Boc-Trp-Phe-OMe.
Caption: Workflow for the solution-phase synthesis of Boc-Trp-Phe-OMe.
Tryptophan Metabolism and its Relevance to Drug Discovery
Tryptophan is a precursor to several important signaling molecules, and its metabolic pathways are significant targets in drug discovery. The following diagram illustrates the major metabolic fates of tryptophan.
Caption: Major metabolic pathways of tryptophan and their relevance in medicinal chemistry.
Conclusion
Nα-Boc-L-tryptophan methyl ester is a cornerstone synthetic intermediate in medicinal chemistry. Its utility in peptide synthesis is well-established, enabling the creation of bioactive peptides with therapeutic potential, such as the antibacterial dipeptides highlighted in this guide. Furthermore, its role as a versatile precursor for more complex, non-peptidic molecules underscores its broad applicability in drug discovery. The ability to readily protect and deprotect the amino group, coupled with the reactivity of the methyl ester and the indole side chain, provides chemists with a powerful tool for molecular design and synthesis. As research continues to uncover the therapeutic potential of tryptophan derivatives, the importance of this compound as a key starting material is set to grow, paving the way for the development of novel therapeutics across a spectrum of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Boc-Trp-OMe: A Pivotal Building Block for Bioactive Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel bioactive compounds. Among these, protected amino acids serve as fundamental cornerstones for the construction of peptides and peptidomimetics with therapeutic potential. Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe) has emerged as a particularly valuable and versatile starting material. Its unique structural features, combining the lipophilic indole side chain of tryptophan with the temporary protection of the amine group by the tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid, offer a stable yet reactive scaffold for chemical elaboration. This technical guide provides a comprehensive overview of the utility of this compound as a foundational element in the synthesis of a diverse array of bioactive compounds, with a focus on antimicrobial, anticancer, and neuroprotective agents. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to equip researchers with the practical knowledge to leverage this important building block in their own research endeavors.
Chemical Properties and Synthetic Advantages of this compound
This compound is a derivative of the essential amino acid L-tryptophan, featuring a Boc protecting group on the α-amino group and a methyl ester at the C-terminus. This strategic protection enhances its stability and solubility in organic solvents, making it highly amenable to various synthetic manipulations. The Boc group can be readily removed under mild acidic conditions, while the methyl ester can be hydrolyzed or used directly in coupling reactions, providing orthogonal handles for peptide elongation or other modifications. The indole side chain of the tryptophan residue is a key pharmacophore, known to participate in crucial biological interactions, including hydrophobic and π-stacking interactions with protein targets.
Applications in the Synthesis of Bioactive Compounds
The unique chemical architecture of this compound has been exploited in the synthesis of a wide range of bioactive molecules. The following sections will delve into specific examples, providing quantitative data and detailed experimental methodologies.
Antimicrobial Peptides
The tryptophan residue, with its bulky and hydrophobic indole side chain, plays a critical role in the activity of many antimicrobial peptides (AMPs). It is known to facilitate the insertion of these peptides into the lipid bilayers of bacterial cell membranes, leading to membrane disruption and cell death. This compound serves as an excellent starting point for the synthesis of tryptophan-rich AMPs.
A study on Boc-protected dipeptides demonstrated their potential as broad-spectrum antibacterial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for two such dipeptides.
| Compound | Gram-Positive Bacteria (MIC90 in µg/mL) | Gram-Negative Bacteria (MIC90 in µg/mL) |
| Boc-Phe-Trp-OMe | 230 - 400 | 230 - 400 |
| Boc-Trp-Trp-OMe | 230 - 400 | 230 - 400 |
Data sourced from a study on Boc-protected phenylalanine and tryptophan-based dipeptides.[1]
This protocol details a carbodiimide-mediated coupling reaction for the synthesis of the dipeptide Boc-Trp-Phe-OMe.[2]
Materials:
-
Boc-L-tryptophan (Boc-Trp-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of L-phenylalanine methyl ester (free base):
-
Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. The resulting solution containing the free base of L-phenylalanine methyl ester is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Trp-Phe-OMe as a white solid.
-
The primary mechanism of action for many tryptophan-containing antimicrobial peptides involves the disruption of the bacterial cell membrane. This process can be visualized as a multi-step pathway.
Caption: Mechanism of antimicrobial peptide action via membrane disruption.
Anticancer Agents
The indole nucleus of tryptophan is a privileged scaffold in medicinal chemistry and is found in numerous anticancer agents. Tryptophan-containing peptides have been shown to exhibit anticancer activity, often through mechanisms that involve membrane disruption or the induction of apoptosis.
Studies have shown that the anticancer activity of α-helical anticancer peptides containing tryptophan is not strictly sequence-dependent, suggesting a mechanism that targets the cell membrane rather than a specific receptor. These peptides can induce necrosis by disrupting the plasma membrane potential of cancer cells.
While direct synthesis of anticancer agents from this compound is an area of active research, the metabolism of tryptophan itself plays a crucial role in cancer progression. The kynurenine pathway is a key metabolic route for tryptophan, and its dysregulation in the tumor microenvironment can lead to immune suppression.
Caption: The kynurenine pathway of tryptophan metabolism in cancer.
Neuroprotective Compounds
Tryptophan and its metabolites are deeply implicated in neurological function and disease. The kynurenine pathway, for instance, produces both neurotoxic and neuroprotective metabolites. Modulating this pathway is a key strategy in the development of treatments for neurodegenerative disorders.
The metabolism of tryptophan through the kynurenine pathway can lead to the production of quinolinic acid, an NMDA receptor agonist that is neurotoxic, and kynurenic acid, an NMDA receptor antagonist that is neuroprotective. The balance between these two metabolites is crucial for neuronal health.
The following diagram illustrates the neurotoxic and neuroprotective branches of the kynurenine pathway.
Caption: Neurotoxic and neuroprotective branches of the kynurenine pathway.
Conclusion and Future Perspectives
Nα-Boc-L-tryptophan methyl ester is a cornerstone building block in the synthesis of bioactive compounds. Its inherent chemical properties and the biological significance of the tryptophan moiety make it a highly attractive starting material for the development of novel therapeutics. The examples provided in this guide, particularly in the realm of antimicrobial peptides, highlight the straightforward utility of this compound in constructing molecules with potent biological activity. While the direct application of this compound in the synthesis of anticancer and neuroprotective agents is an evolving field, the profound involvement of tryptophan and its metabolic pathways in these disease areas underscores the immense potential for future drug discovery efforts. Continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of tryptophan-containing compounds will undoubtedly lead to the development of the next generation of innovative medicines. The strategic use of this compound will be instrumental in these endeavors, enabling the efficient and precise construction of complex molecules designed to address unmet medical needs.
References
An In-depth Technical Guide to the Stability and Solubility of Boc-Trp-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of N-α-Boc-L-tryptophan methyl ester (Boc-Trp-OMe), a key building block in peptide synthesis and various pharmaceutical applications. Understanding the physicochemical properties of this compound is critical for its effective handling, storage, and application in research and development.
Chemical and Physical Properties
This compound is a derivative of the amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. These modifications enhance its stability under certain conditions and improve its solubility in organic solvents compared to the parent amino acid.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [2] |
| Molecular Weight | 318.37 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 145 - 150 °C | [1] |
| Optical Rotation | [α]D²⁰ = -20 ± 2º (c=1 in DMF) | [1] |
| CAS Number | 33900-28-6 | [1][2] |
Solubility Profile
Note: The following table provides an estimated solubility profile. The qualitative data is based on N-Boc-L-tryptophan[4], and the quantitative data is extrapolated from the mole fraction solubility of L-tryptophan methyl ester hydrochloride at 298.15 K[5][6][7]. The presence of the Boc group is expected to further increase solubility in less polar organic solvents.
| Solvent Family | Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Alcohols | Methanol | Soluble | ~10.6 |
| Ethanol | Soluble | ~2.3 | |
| n-Propanol | Soluble | ~1.1 | |
| Isopropanol | Soluble | ~0.5 | |
| n-Butanol | Soluble | ~0.8 | |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | High |
| Chloroform | Soluble | High | |
| Ethers | Dioxane | Very Soluble | Very High |
| Diethyl Ether | Very Soluble | Moderate | |
| Esters | Ethyl Acetate | Soluble | ~0.02 |
| Ketones | Acetone | Soluble | ~0.2 |
| Amides | Dimethylformamide (DMF) | Soluble | High |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | High |
| Nitriles | Acetonitrile | Sparingly Soluble | ~0.02 |
| Aqueous | Water | Sparingly Soluble | ~3.8 |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The two primary sites of degradation are the Boc protecting group and the tryptophan indole side chain.
Stability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is known for its stability under neutral and basic conditions, making it a valuable protecting group in peptide synthesis. However, it is labile to acidic conditions.[8]
-
Acidic Conditions: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine, tert-butyl cation (which typically forms isobutylene and t-butanol), and carbon dioxide.[9] The kinetics of this deprotection can be second-order with respect to the acid concentration.[9]
-
Thermal Conditions: Thermal deprotection of N-Boc protected amines can occur at elevated temperatures, with the efficiency being solvent-dependent.[8]
Stability of the Tryptophan Indole Side Chain
The indole side chain of tryptophan is susceptible to oxidation and photodegradation.[10]
-
Oxidative Degradation: The indole ring can be oxidized by various reactive oxygen species (ROS) such as hydrogen peroxide, hydroxyl radicals, and singlet oxygen.[10][11] This can lead to a variety of degradation products, including N-formylkynurenine (NFK), kynurenine (KYN), and various hydroxylated and peroxidated species.[12][13] The presence of metal ions can catalyze these oxidation reactions.[10]
-
Photodegradation: Exposure to UV light can lead to the degradation of the tryptophan moiety.[12] This process can be initiated by the absorption of light by the indole ring, leading to the formation of radical species and subsequent degradation products similar to those seen in oxidative degradation.[10] The extent of photodegradation is dependent on the wavelength and intensity of the light source.
Hydrolysis of the Methyl Ester
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. However, ester hydrolysis is generally slower under acidic conditions compared to basic conditions (saponification).[14][15][16]
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Proposed degradation pathways for this compound under different stress conditions.
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Gravimetric Method)
This protocol describes a static gravimetric method for determining the solubility of this compound in various solvents.[5]
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, water)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm)
-
Drying oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume or mass of the selected solvent to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.22 µm syringe filter into a pre-weighed container.
-
Record the exact volume or mass of the filtered saturated solution.
-
Evaporate the solvent from the filtered solution using a drying oven at a suitable temperature or a vacuum desiccator until a constant weight of the dissolved solid is achieved.
-
Weigh the container with the dried solid to determine the mass of this compound that was dissolved in the known volume/mass of the solvent.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mole fraction).
Protocol for Stability Testing (Forced Degradation Study)
This protocol outlines a forced degradation study for this compound to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[17][18]
4.2.1. Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study.
Caption: General workflow for conducting a forced degradation study of this compound.
4.2.2. Detailed Protocol
Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., HCl, TFA)
-
Bases (e.g., NaOH)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Photostability chamber (ICH Q1B compliant)[19][20][21][22][23]
-
Thermostatically controlled oven
-
HPLC-UV/PDA system
-
LC-MS/MS system
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light.
-
Thermal Degradation: Store an aliquot of the stock solution (solid and in solution) in an oven at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution (in a photostable, transparent container) and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control sample should be stored under the same conditions.
-
Control Sample: Store an aliquot of the stock solution at the recommended storage temperature, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
4.2.3. Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm and 280 nm) using a PDA detector to monitor for peak purity.
-
Analysis: Quantify the amount of remaining this compound and the formation of degradation products by comparing peak areas to the control sample.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Conclusion
This technical guide provides essential information on the solubility and stability of this compound. While the Boc group offers stability under neutral and basic conditions, the molecule is susceptible to degradation under acidic, oxidative, and photolytic stress. The provided experimental protocols offer a framework for researchers to quantitatively assess the solubility and stability of this compound in their specific applications, ensuring the integrity and reliability of their research and development efforts. A thorough understanding of these properties is paramount for the successful use of this important building block in the synthesis of peptides and other pharmaceutical compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C17H22N2O4 | CID 7021503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Making sure you're not a bot! [tib.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 21. ikev.org [ikev.org]
- 22. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 23. caronscientific.com [caronscientific.com]
- 24. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 26. mdpi.com [mdpi.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
The Application of Boc-Trp-OMe in Protein-Protein Interaction Studies: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases. The development of molecular tools to study and modulate these intricate networks is therefore of paramount importance in biomedical research and drug discovery. Among the vast chemical space of potential probes and inhibitors, small molecule fragments have emerged as powerful starting points for the rational design of therapeutics targeting PPIs. This technical guide focuses on Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe), a protected amino acid derivative, and explores its theoretical and practical applications as a tool for investigating protein-protein interactions.
While primarily utilized as a building block in peptide synthesis, the inherent chemical properties of this compound, particularly the indole side chain of tryptophan, make it a valuable fragment for probing PPI interfaces.[1][2] Tryptophan residues are frequently found at the core of protein-protein interaction sites, contributing significantly to the binding energy through hydrophobic and π-π stacking interactions. Consequently, this compound can serve as a molecular mimic to identify and characterize "hot spots" on protein surfaces that are critical for complex formation.
This document will provide an overview of the conceptual framework for using this compound in PPI studies, detail relevant experimental methodologies, and present hypothetical data and workflows to illustrate its potential applications.
Core Concepts: this compound as a Fragment for PPI Analysis
The utility of this compound in the study of PPIs is rooted in the principles of fragment-based drug discovery (FBDD). The tryptophan indole side chain is a privileged motif in mediating protein interactions. By employing a simplified, protected tryptophan derivative, researchers can screen for its binding to a target protein, thereby identifying potential binding pockets that are rich in tryptophan-mediated contacts.
References
The Multifaceted Biological Activities of Tryptophan-Containing Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptophan-containing dipeptides are emerging as a class of bioactive molecules with a diverse range of therapeutic and health-promoting properties. The unique chemical structure of the tryptophan side chain, with its indole ring, imparts these dipeptides with significant antioxidant, anticancer, neuroprotective, and antimicrobial capabilities. This technical guide provides an in-depth exploration of the biological activities of these dipeptides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Dipeptides, the simplest form of peptides, are increasingly recognized for their specific biological functions that often differ from their constituent amino acids. Those containing tryptophan are of particular interest due to the indole ring's ability to participate in various biochemical reactions, including electron donation, hydrogen bonding, and hydrophobic interactions. These properties underpin their diverse biological activities, which are currently being explored for applications in pharmaceuticals, nutraceuticals, and functional foods. This guide will systematically review the current state of knowledge on the antioxidant, anticancer, neuroprotective, and antimicrobial activities of tryptophan-containing dipeptides.
Antioxidant Activity
Tryptophan-containing dipeptides exhibit potent antioxidant activity by scavenging free radicals and chelating metal ions. The indole ring of tryptophan can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Quantitative Antioxidant Data
The antioxidant capacity of various tryptophan-containing dipeptides has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound.
| Dipeptide | Assay | IC50 Value (µg/mL) | Reference |
| Trp-His | DPPH | ~5-20 | [1] |
| Trp-Arg | DPPH | ~5-20 | [1] |
| Various | DPPH | 173.64 ± 6.81 (moderate) | [2] |
| Various | DPPH | >250 (weak) | [2] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of tryptophan-containing dipeptides using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Tryptophan-containing dipeptide sample
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the tryptophan-containing dipeptide in methanol or ethanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay: a. To each well of a 96-well microplate, add 100 µL of the dipeptide sample solution at different concentrations. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution. d. For the positive control, use ascorbic acid at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the dipeptide concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Experimental Workflow: DPPH Assay
Workflow for determining antioxidant activity using the DPPH assay.
Anticancer Activity
Certain tryptophan-containing dipeptides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation. The hydrophobicity and aromaticity of tryptophan are thought to play a crucial role in the interaction of these dipeptides with cancer cell membranes.[3]
Quantitative Anticancer Data
The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the dipeptide required to inhibit the growth of 50% of the cancer cells.
| Dipeptide | Cell Line | IC50 Value (µM) | Reference |
| Tryptophan-based peptides | HeLa | Not specified, but showed activity | [3] |
| Tryptophan-based peptides | MCF-7 | Not specified, but showed activity | [4] |
| Tryptanthrin derivatives | A549, HCT116, MCF-7 | 0.01 - >100 (varied) | [5] |
| Silver nanoclusters with Tryptophan | HOS, MCF-7, A431 | Varied | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Tryptophan-containing dipeptide sample
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the tryptophan-containing dipeptide. Include a vehicle control (medium with the solvent used to dissolve the dipeptide).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100
-
IC50 Determination: Plot the percentage of cell viability against the dipeptide concentration to determine the IC50 value.
Experimental Workflow: MTT Assay
Workflow for assessing cytotoxicity using the MTT assay.
Neuroprotective Activity
Tryptophan-containing dipeptides, such as Trp-Tyr and Trp-Met, have demonstrated significant neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems, suppress neuroinflammation, and inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Modulation of Dopaminergic Systems by Trp-Tyr
The dipeptide Trp-Tyr has been shown to improve memory functions by modulating the dopamine system.[7] It can increase dopamine levels in the brain and interact with dopamine receptors, suggesting a potential therapeutic role in cognitive disorders.[7]
Proposed signaling pathway of Trp-Tyr in modulating the dopamine system.
Suppression of Neuroinflammation by Trp-Met
The dipeptide Trp-Met has been found to suppress the activation of microglia, the primary immune cells of the central nervous system.[8] By inhibiting microglial activation, Trp-Met can reduce the production of pro-inflammatory cytokines and thus protect neurons from inflammatory damage.[8]
Signaling pathway of Trp-Met in suppressing microglial activation.
Antimicrobial Activity
Tryptophan-containing dipeptides can exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The cationic nature of some of these dipeptides, often in combination with the hydrophobic tryptophan residue, allows them to interact with and disrupt bacterial cell membranes, leading to cell death.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the dipeptide that inhibits the visible growth of a microorganism.
| Dipeptide | Bacterial Strain | MIC (µg/mL) | Reference |
| Trp-His analogues | Gram-positive & Gram-negative | 5-20 | [1] |
| Trp-Arg analogues | Gram-positive & Gram-negative | 5-20 | [1] |
| (KW)4 | E. coli, S. aureus | Varied | [9] |
| dCATH truncated peptides | E. coli, S. aureus | 1-8 µM | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of tryptophan-containing dipeptides using the broth microdilution method.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Tryptophan-containing dipeptide sample
-
Sterile 96-well microplate
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a two-fold serial dilution of the dipeptide sample in MHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing only the bacterial inoculum in MHB.
-
Negative Control: Wells containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the dipeptide at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Experimental Workflow: MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Tryptophan-containing dipeptides represent a promising and versatile class of bioactive molecules with significant potential for therapeutic applications. Their demonstrated antioxidant, anticancer, neuroprotective, and antimicrobial activities warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural features that govern the biological activity of these dipeptides will enable the rational design of more potent and selective analogues.
-
In Vivo Efficacy and Safety: While in vitro studies have shown promising results, further in vivo studies are crucial to evaluate the efficacy, bioavailability, and safety of these dipeptides in animal models of disease.
-
Mechanism of Action: A deeper understanding of the molecular mechanisms underlying the biological activities of these dipeptides will facilitate their development as targeted therapeutics.
-
Synergistic Effects: Investigating the potential synergistic effects of tryptophan-containing dipeptides with existing drugs could lead to the development of novel combination therapies with enhanced efficacy.
The continued exploration of tryptophan-containing dipeptides holds great promise for the development of novel and effective strategies for the prevention and treatment of a wide range of human diseases.
References
- 1. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventive Effects of Tryptophan–Methionine Dipeptide on Neural Inflammation and Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Boc-Trp-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of Nα-(tert-Butoxycarbonyl)-L-tryptophan methyl ester (Boc-Trp-OMe). The Boc/Bzl protection strategy is employed, a robust method for peptide synthesis.[1] This protocol is intended for use by researchers and professionals in peptide chemistry and drug development.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acids into peptides on a solid support.[2][3][4] The technique simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[3] This protocol details the synthesis of a single, C-terminally modified amino acid, this compound, utilizing a Boc protection strategy. The indole side chain of tryptophan is sensitive to acidic conditions used during synthesis, necessitating the use of protecting groups and scavengers to prevent side reactions.[1][5]
Experimental Protocols
This protocol outlines the necessary steps for the attachment of Boc-L-tryptophan to a resin, followed by cleavage to yield the methyl ester.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Boc-Trp-OH | Synthesis Grade (≥99.0%) | Sigma-Aldrich |
| Merrifield Resin (1% DVB, 100-200 mesh) | 0.5-1.0 mmol/g substitution | ChemPep |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |
| Diisopropylethylamine (DIEA) | Reagent Grade | Standard Supplier |
| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Standard Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard Supplier |
| Methanol (MeOH) | Anhydrous | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Phenol | Reagent Grade | Standard Supplier |
Resin Preparation and Swelling
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Add DCM (10 mL per gram of resin) to swell the resin.
-
Gently agitate the mixture for 30 minutes at room temperature.
-
Drain the DCM using a filter.
-
Wash the resin twice with DCM.
Attachment of the First Amino Acid (Boc-Trp-OH) to the Resin
This step involves the esterification of Boc-Trp-OH to the chloromethyl groups on the Merrifield resin.
-
Dissolve Boc-Trp-OH (2 equivalents relative to resin loading) and HOBt (2 equivalents) in a minimal amount of DMF.
-
In a separate vessel, dissolve DCC (2 equivalents) in DCM.
-
Add the DCC solution to the Boc-Trp-OH/HOBt solution and stir for 10 minutes at 0°C to pre-activate the amino acid.
-
Add the activated amino acid solution to the swollen resin.
-
Add DIEA (2 equivalents) to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[6]
-
Once the reaction is complete, drain the solvent.
-
Wash the peptide-resin sequentially with DMF (3 times), DCM (3 times), and Methanol (2 times).
-
Dry the resin under vacuum.
Cleavage of this compound from the Resin
The peptide is cleaved from the resin using a strong acid, with scavengers to protect the tryptophan side chain.
-
Swell the dried peptide-resin in DCM for 30 minutes.
-
Prepare the cleavage cocktail. A common cocktail for tryptophan-containing peptides is Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% TIS.[6] The use of scavengers is crucial to prevent alkylation of the tryptophan indole ring.[1][7]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).[6]
-
Agitate the mixture at room temperature for 2-4 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
Purification and Analysis
-
Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Analyze the purified product for identity and purity using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Data Presentation
The following table summarizes the expected outcomes for the solid-phase synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value | Monitoring Method |
| Resin Loading Efficiency | > 90% | Gravimetric analysis after attachment |
| Coupling Efficiency | > 99% | Kaiser Test[6] |
| Crude Product Yield | 70-90% | Gravimetric analysis after cleavage |
| Final Purity (Post-Purification) | > 95% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Workflow and Signaling Pathways
Workflow for this compound Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
This diagram illustrates the key stages of the synthesis, from resin preparation to the final purified product. The process begins with swelling the resin, followed by the coupling of the protected amino acid, washing to remove excess reagents, cleavage of the product from the solid support, and final purification.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Boc-Trp-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solution-phase synthesis of peptides using Nα-(tert-Butoxycarbonyl)-L-tryptophan methyl ester (Boc-Trp-OMe). It includes detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the efficient and successful synthesis of tryptophan-containing peptides. Solution-phase synthesis, while potentially more labor-intensive than solid-phase methods for long peptides, offers significant advantages for the production of short to medium-sized peptides, allowing for purification and characterization of intermediates at each step, which ensures high purity of the final product.[1]
Overview of Solution-Phase Peptide Synthesis with this compound
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under various conditions and its straightforward removal under acidic conditions.[2][3] The use of a methyl ester (OMe) to protect the C-terminus of tryptophan allows for stepwise peptide elongation from the N-terminus. The general strategy involves the coupling of an N-protected amino acid to the deprotected amino group of the preceding amino acid methyl ester, followed by the deprotection of the newly added amino acid's N-terminus to allow for the next coupling step.
Key Advantages:
-
Scalability: Solution-phase synthesis is often more amenable to large-scale production of peptides compared to solid-phase methods.[1]
-
Intermediate Characterization: Each intermediate product can be isolated and purified, allowing for rigorous quality control throughout the synthesis process.[1]
-
Flexibility: The methodology is adaptable for the synthesis of complex peptides and peptidomimetics that may be challenging to produce on a solid support.[3][4]
Experimental Protocols
The following protocols outline the key steps in the solution-phase synthesis of a dipeptide, Boc-Trp-Phe-OMe, as a representative example. These procedures can be adapted for the synthesis of longer peptide chains.
2.1. Materials and Reagents
-
Boc-L-tryptophan (Boc-Trp-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
1-Hydroxybenzotriazole (HOBt)[1]
-
N,N-Diisopropylethylamine (DIPEA)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Ethyl acetate (EtOAc)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
4 M HCl in 1,4-dioxane for Boc deprotection[2]
2.2. Protocol 1: Peptide Coupling to Synthesize Boc-Trp-Phe-OMe
This protocol employs a carbodiimide-mediated coupling reaction, a widely used and effective method for peptide bond formation in solution.[1]
Step 1: Preparation of L-phenylalanine methyl ester (free base)
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane.[1]
-
Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature.[1]
-
The resulting solution containing the free base of L-phenylalanine methyl ester is used directly in the next step.[1]
Step 2: Peptide Coupling Reaction
-
In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1]
-
Add the solution of L-phenylalanine methyl ester (from Step 1) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the precipitated DCU.[1]
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure Boc-Trp-Phe-OMe as a white solid.[1]
2.3. Protocol 2: Boc-Group Deprotection
The removal of the Boc protecting group is a critical step to allow for further peptide chain elongation.
Materials:
-
Boc-protected peptide (e.g., Boc-Trp-Phe-OMe)
-
4 M HCl in 1,4-dioxane[2]
-
Anhydrous 1,4-dioxane
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[2]
-
Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of Boc-protected peptide).[2]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Precipitation: Upon completion, add cold diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected peptide.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the solution-phase synthesis of peptides using Boc-protected amino acids. Actual results may vary depending on the specific amino acid sequence and reaction conditions.
Table 1: Reagent Equivalents for Peptide Coupling
| Reagent | Equivalents |
| Boc-Amino Acid | 1.0 |
| Amino Acid Methyl Ester Hydrochloride | 1.1 |
| DCC | 1.1 |
| HOBt | 1.1 |
| DIPEA | 1.1 |
Table 2: Typical Reaction Parameters and Outcomes for Dipeptide Synthesis
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% |
| Purity (after chrom.) | >95% |
| Monitoring Technique | Thin-Layer Chromatography (TLC) |
| Purification Method | Silica Gel Column Chromatography[1] |
Table 3: Boc Deprotection Conditions and Typical Results
| Parameter | Condition |
| Reagent | 4 M HCl in 1,4-dioxane[2] |
| Reaction Time | 30 minutes[2] |
| Temperature | Room Temperature |
| Typical Yield | >95% (for the salt) |
| Purity | Generally high, used directly in next step |
Visualization of Experimental Workflows
The following diagrams illustrate the key processes in the solution-phase peptide synthesis using this compound.
Caption: Workflow for the solution-phase synthesis of Boc-Trp-Phe-OMe.
Caption: General workflow for Boc deprotection and subsequent peptide coupling.
Potential Side Reactions and Mitigation
During peptide synthesis, several side reactions can occur, potentially reducing the yield and purity of the final product.
-
Racemization: Activation of the carboxylic acid can lead to racemization, especially when using carbodiimides alone. The addition of HOBt significantly suppresses this side reaction.[6]
-
Alkylation of Tryptophan: The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during the acidic removal of the Boc group. The use of scavengers, such as dithiothreitol (DTT) or thioanisole, in the deprotection cocktail can mitigate this issue.[7]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate during deprotection, which can lead to a mixture of α- and β-aspartyl peptides. Using milder deprotection conditions and shorter reaction times can help reduce this side reaction.[2]
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate under acidic conditions.[2] Careful control of pH and reaction time during deprotection is crucial.
By following these detailed protocols and being mindful of potential side reactions, researchers can successfully synthesize high-purity tryptophan-containing peptides in solution for a variety of applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 5. bachem.com [bachem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: Coupling Reagents for Boc-Trp-OMe in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The efficient formation of peptide bonds is a cornerstone of peptide synthesis. The choice of coupling reagent is critical, especially when incorporating amino acids with sensitive side chains, such as tryptophan. This document provides detailed application notes and protocols for the use of various coupling reagents with N-α-Boc-L-tryptophan methyl ester (Boc-Trp-OMe), a key building block in the synthesis of tryptophan-containing peptides.[1][2] These guidelines are intended to help researchers optimize coupling efficiency while minimizing common side reactions like racemization and oxidation of the indole side chain.
Overview of Coupling Reagents
A variety of coupling reagents are available for peptide synthesis, each with its own mechanism of action, advantages, and disadvantages. They can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. The primary function of these reagents is to activate the carboxylic acid group of the N-protected amino acid, facilitating nucleophilic attack by the amino group of the incoming amino acid ester.[3]
Key Considerations for Coupling this compound:
-
Racemization: While urethane-protected amino acids like Boc-Trp-OH are generally resistant to racemization, the choice of coupling reagent and reaction conditions can still influence the stereochemical integrity of the product.[3][4] Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress racemization by forming less reactive, more stable active esters.[5][6]
-
Indole Oxidation: The tryptophan indole side chain is susceptible to oxidation.[4] Performing reactions under an inert atmosphere and using antioxidants during work-up can mitigate this side reaction.[4]
-
Byproduct Removal: The byproducts of the coupling reaction should be easily removable during work-up and purification. For instance, dicyclohexylurea (DCU), a byproduct of DCC, is poorly soluble and can be removed by filtration, whereas the urea byproduct of EDC is water-soluble and can be removed by aqueous extraction.[7]
Quantitative Data Summary
The selection of an appropriate coupling reagent often involves a trade-off between reaction rate, cost, and the potential for side reactions. The following table summarizes the performance of common coupling reagents for peptide bond formation.
| Coupling Reagent | Additive | Typical Reaction Time | Relative Coupling Efficiency | Racemization Potential | Key Features & Byproducts |
| Carbodiimides | |||||
| DCC | HOBt | 4-12 h | Good | Low with additive | Insoluble DCU byproduct, suitable for solution-phase.[7] |
| DIC | HOBt/HOAt | 4-12 h | Good | Low with additive | Soluble DIU byproduct, suitable for solid-phase.[7] |
| EDC | HOBt/HOAt | 2-8 h | Good | Low with additive | Water-soluble urea byproduct, ideal for aqueous reactions.[5][7] |
| Phosphonium Salts | |||||
| BOP | HOBt | 1-4 h | High | Very Low | Generates potentially carcinogenic HMPA byproduct. |
| PyBOP® | HOBt | 1-4 h | High | Very Low | Safer alternative to BOP, forms OBt active esters. |
| PyAOP | HOAt | 1-3 h | Very High | Very Low | Generates highly reactive OAt esters, effective for hindered couplings.[7] |
| Aminium/Uronium Salts | |||||
| HBTU | HOBt | 15-60 min | High | Very Low | Forms OBt active esters, risk of guanidinylation side reaction.[7][8] |
| TBTU | HOBt | 15-60 min | High | Very Low | Similar to HBTU with a tetrafluoroborate counter-ion.[7] |
| HATU | HOAt | 10-30 min | Very High | Very Low | Forms highly reactive OAt esters, excellent for difficult couplings. |
| COMU® | OxymaPure® | 10-30 min | Very High | Very Low | Oxyma-based reagent, non-explosive, high efficiency. |
Experimental Protocols
Protocol 1: General Procedure for Carbodiimide-Mediated Coupling (EDC/HOBt)
This protocol describes a general method for the solution-phase synthesis of a dipeptide using EDC and HOBt to minimize racemization.[5]
Materials:
-
Boc-Trp-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Amine Salt Neutralization: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in DMF. Add NMM (1.1 equivalents) and stir for 10-15 minutes at room temperature.[5]
-
Acid Activation: In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DMF. Cool the solution to 0 °C in an ice bath.[5]
-
Coupling: Add EDC (1.1 equivalents) to the cooled Boc-Trp-OH solution and stir for 10 minutes at 0 °C.[5] To this mixture, add the previously prepared solution of the free base amino acid methyl ester.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.[5] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]
Protocol 2: General Procedure for Phosphonium/Uronium Salt-Mediated Coupling (HATU/DIPEA)
This protocol is suitable for more challenging couplings or when faster reaction times are desired.
Materials:
-
Boc-Trp-OH
-
Amino acid methyl ester
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve Boc-Trp-OH (1.0 equivalent) and the amino acid methyl ester (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.[10]
-
Initiation: Add DIPEA (2.0 equivalents) dropwise to the mixture.[10]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.[10] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Mandatory Visualizations
Peptide Coupling Reaction Mechanism
Caption: General mechanism of peptide bond formation using a coupling reagent.
Experimental Workflow for this compound Coupling
Caption: Step-by-step workflow for a typical peptide coupling reaction.
Decision Tree for Coupling Reagent Selection
Caption: A logical guide for selecting an appropriate coupling reagent.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Aggregation of peptide[8] | - Extend reaction time or increase temperature slightly.- Switch to a more powerful coupling reagent (e.g., HATU).- Use a solvent like NMP or add chaotropic salts to disrupt aggregation.[8] |
| Racemization | - High reaction temperature- Excess or strong base- Inappropriate coupling reagent | - Perform the reaction at 0°C.[5]- Use a hindered base like DIPEA or NMM in stoichiometric amounts.[4]- Ensure an additive like HOBt or HOAt is used.[5] |
| Oxidation of Tryptophan | - Exposure to atmospheric oxygen | - Conduct the reaction under an inert atmosphere (N₂ or Ar).[4]- Add antioxidants (e.g., dithiothreitol) during work-up.[4] |
| Guanidinylation of N-terminus | - Reaction of uronium/aminium salt with the free amine | - Pre-activate the carboxylic acid before adding the amine component.[8]- Use a slight excess of the acid component relative to the coupling reagent. |
| Difficulty in Purification | - Presence of reagent byproducts- Closely eluting diastereomers | - Choose a reagent with easily removable byproducts (e.g., EDC for aqueous removal, DCC for filtration).[5][7]- If racemization has occurred, chiral HPLC may be necessary for separation.[5] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the TFA-Mediated Deprotection of Boc-Trp-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, offering high efficiency and volatile byproducts that simplify purification.[3] This document provides detailed application notes and protocols for the deprotection of Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe) using TFA.
Tryptophan, with its nucleophilic indole side chain, is particularly susceptible to side reactions, primarily tert-butylation, during TFA-mediated deprotection. The tert-butyl cation generated from the cleavage of the Boc group is a reactive electrophile that can attack the electron-rich indole ring.[1] Therefore, the use of scavengers in the cleavage cocktail is crucial to mitigate these side reactions and ensure high purity of the desired product.[3][4]
Reaction Mechanism and the Role of Scavengers
The deprotection of this compound with TFA proceeds via an acid-catalyzed elimination mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][5]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[1][5]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA to form the trifluoroacetate salt.[5]
The highly reactive tert-butyl cation generated in the second step can lead to the unwanted alkylation of the tryptophan indole nucleus.[4][6] Scavengers are nucleophilic compounds added to the reaction mixture to trap these carbocations, thus preventing side reactions.[3][4]
Quantitative Data
The efficiency of Boc deprotection and the prevention of side reactions are highly dependent on the composition of the cleavage cocktail. The following table summarizes common cleavage cocktails used for tryptophan-containing peptides and their effectiveness.
| Cleavage Cocktail Composition (TFA/Scavenger(s)) | Scavenger(s) | Purpose of Scavengers | Typical Reaction Time | Expected Purity | Reference |
| 95:5 TFA / Triisopropylsilane (TIS) | Triisopropylsilane (TIS) | Reduces and traps carbocations. | 1-2 hours | >95% | [4] |
| 95:2.5:2.5 TFA / H₂O / TIS | Water, Triisopropylsilane (TIS) | TIS traps carbocations, water aids in scavenger solubility. | 1-2 hours | >95% | [7] |
| 94:5:1 TFA / Dichloromethane (DCM) / TIS | Triisopropylsilane (TIS) | TIS traps carbocations. | 1-2 hours | >90% | [8] |
| 88:5:5:2 TFA / DCM / Phenol / H₂O | Phenol, Water | Phenol acts as a carbocation scavenger. | 2-4 hours | Variable | [3] |
| 82.5:5:5:5:2.5 TFA/Phenol/H₂O/Thioanisole/EDT | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | A cocktail to scavenge various reactive species and prevent oxidation. | 2-4 hours | High | [4] |
Experimental Protocols
Materials
-
Nα-Boc-L-tryptophan methyl ester (this compound)
-
Trifluoroacetic acid (TFA), high purity
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge (optional)
Protocol 1: Standard Deprotection in Solution
This protocol describes the deprotection of this compound in a solution of TFA and DCM with TIS as a scavenger.
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 gram of substrate).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reagents: While stirring, slowly add TIS (typically 5% v/v). Following the scavenger, add TFA (typically 25-50% v/v of the total solution volume) dropwise.[8][9]
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected Trp-OMe as its TFA salt.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether two more times to remove residual scavengers and organic impurities.[4]
-
Dry the final product under vacuum.
-
Protocol 2: Neat TFA Deprotection
For some applications, deprotection in neat TFA can be advantageous.
-
Preparation: Place the this compound in a round-bottom flask.
-
Cooling: Cool the flask in an ice bath.
-
Addition of Reagents: To the cooled substrate, add TIS (5% v/v) followed by the slow addition of cold, neat TFA.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Isolate and wash the product as described in Protocol 1.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase the reaction time or the concentration of TFA. For difficult deprotections, neat TFA can be used.[8] |
| Presence of Side Products (tert-butylation) | Ineffective scavenging of tert-butyl cations. | Increase the concentration of the scavenger (e.g., TIS). Ensure scavengers are fresh and of high quality. |
| Oxidation of Tryptophan | Exposure to air during cleavage and work-up. | Add a reducing scavenger like 1,2-ethanedithiol (EDT) or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Oily Product | The TFA salt of the product may not readily crystallize. | Try triturating with different solvents or solvent mixtures. Lyophilization from a suitable solvent can also yield a solid product. |
Conclusion
The TFA-mediated deprotection of this compound is a robust and efficient method for removing the Boc protecting group. However, careful consideration of reaction conditions, particularly the use of appropriate scavengers, is essential to prevent side reactions and obtain a high-purity product. The protocols and troubleshooting guide provided in this application note offer a comprehensive resource for researchers performing this critical transformation in their synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synthesis of a Protected Dipeptide: A Step-by-Step Protocol Using Boc-Trp-OMe
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of a protected dipeptide, specifically Boc-Ala-Trp-OMe, utilizing N-α-Boc-L-tryptophan methyl ester (Boc-Trp-OMe) as a starting material. This solution-phase synthesis approach involves the deprotection of the Boc group from this compound followed by a carbodiimide-mediated coupling reaction with N-α-Boc-L-alanine (Boc-Ala-OH). This protocol is designed to be a valuable resource for professionals in peptide chemistry, offering a clear, step-by-step guide from starting materials to the purified and characterized dipeptide.
Introduction
Peptide synthesis is a fundamental process in drug discovery and development, with dipeptides serving as crucial building blocks for larger polypeptide chains and as bioactive molecules in their own right. The use of protecting groups is essential to control the sequence of amino acid addition and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids due to its stability under various conditions and its facile removal under acidic conditions.
This application note details a two-step solution-phase synthesis. The first step is the deprotection of the N-terminal Boc group of this compound using trifluoroacetic acid (TFA). The resulting tryptophan methyl ester is then coupled with Boc-Ala-OH using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents to form the desired dipeptide, Boc-Ala-Trp-OMe.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of Boc-Ala-Trp-OMe.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Boc-L-Trp-OMe | ≥98% | Commercially Available |
| Boc-L-Ala-OH | ≥99% | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercially Available |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| 1 M Hydrochloric Acid (HCl) | Aqueous Solution | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Table 2: Experimental Parameters and Results
| Parameter | Step 1: Boc Deprotection | Step 2: Peptide Coupling | Purification |
| Reaction Time | 1-2 hours | 12-24 hours | N/A |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | ~95% (as TFA salt) | 80-90%[1] | ~70-85% (overall) |
| Purity (Crude) | Not typically isolated | ~90% | N/A |
| Purity (Final) | N/A | N/A | >95% (by HPLC) |
Experimental Protocols
Step 1: N-α-Boc Deprotection of this compound
This procedure describes the removal of the Boc protecting group from this compound to yield L-tryptophan methyl ester trifluoroacetate salt (H-Trp-OMe·TFA).
Materials:
-
Boc-L-Trp-OMe
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve Boc-L-Trp-OMe (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (10 equivalents) dropwise at room temperature.[2] The reaction is typically run using a significant excess of TFA, often in a 1:1 or 1:4 ratio of TFA to DCM by volume.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-Trp-OMe·TFA as a solid. This product is often used in the next step without further purification.
Step 2: Peptide Coupling of Boc-Ala-OH with H-Trp-OMe
This procedure details the formation of the peptide bond between Boc-Ala-OH and the deprotected H-Trp-OMe.
Materials:
-
H-Trp-OMe·TFA (from Step 1)
-
Boc-L-Ala-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend H-Trp-OMe·TFA (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to neutralize the TFA salt and generate the free amine. Stir the mixture at 0 °C for 15-20 minutes.
-
In a separate flask, dissolve Boc-L-Ala-OH (1.05 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.[1]
-
Cool the Boc-Ala-OH/HOBt solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir this activation mixture at 0 °C for 30 minutes.[4]
-
Transfer the activated Boc-Ala-OH solution to the flask containing the neutralized H-Trp-OMe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]
Step 3: Work-up and Purification
This procedure describes the isolation and purification of the dipeptide Boc-Ala-Trp-OMe.
Materials:
-
Reaction mixture from Step 2
-
1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
After the coupling reaction is complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[4]
-
Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent to yield Boc-Ala-Trp-OMe as a solid.
Step 4: Characterization
The identity and purity of the final product, Boc-Ala-Trp-OMe, should be confirmed by standard analytical techniques.
-
¹H NMR: To confirm the structure of the dipeptide, including the presence of the Boc group, the methyl ester, and the characteristic protons of the alanine and tryptophan residues.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dipeptide and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Visualizations
Experimental Workflow
Caption: Workflow for the solution-phase synthesis of Boc-Ala-Trp-OMe.
Boc Deprotection Signaling Pathway
Caption: Mechanism of TFA-mediated Boc deprotection.[5]
References
Application Notes and Protocols for Bioconjugation Techniques with Boc-Trp-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced bioconjugation techniques utilizing N-tert-Butoxycarbonyl-L-tryptophan methyl ester (Boc-Trp-OMe). This protected amino acid serves as a valuable building block and model substrate for developing novel strategies to modify peptides and proteins, leveraging the unique reactivity of the tryptophan indole side chain. The protocols detailed below focus on site-selective modifications of the indole ring, offering pathways to introduce functional handles for downstream applications in drug delivery, diagnostics, and fundamental biological research.
Introduction to Bioconjugation with this compound
This compound is an ideal starting material for developing and optimizing bioconjugation reactions targeting the tryptophan indole ring. The protection of both the N-terminus (with a Boc group) and the C-terminus (with a methyl ester) allows for the selective functionalization of the indole side chain without interference from the peptide backbone's reactive groups. This focused reactivity is crucial for achieving high selectivity and yield in the development of novel bioconjugation methodologies. The techniques described herein provide protocols for N-alkylation, C2-arylation, and C7-boronation of the indole moiety, each offering a unique handle for subsequent conjugation or for directly imparting desired properties to the molecule.
Indole N-Allylation of this compound via Morita-Baylis-Hillman Carbonates
A powerful strategy for functionalizing the N1 position of the indole ring involves a tertiary amine-catalyzed reaction with Morita-Baylis-Hillman (MBH) carbonates. This method provides a versatile handle for bioconjugation under mild conditions.[1]
Data Presentation
| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| N-Allylation | This compound, MBH Carbonate | DABCO (10 mol%) | DCE | Room Temp | Overnight | >95 |
Experimental Protocol: N-Allylation of this compound
Materials:
-
This compound
-
Morita-Baylis-Hillman (MBH) carbonate (e.g., methyl 2-(((tert-butoxycarbonyl)oxy)methyl)acrylate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 equivalent) and the MBH carbonate (1.2 equivalents) in anhydrous DCE, add DABCO (0.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-allylated this compound derivative.
Experimental Workflow
Caption: Workflow for the N-Allylation of this compound.
Photocatalytic C2-Arylation of the Indole Ring
Visible-light photocatalysis enables the direct C-H functionalization of the indole C2 position with aryl groups. This metal-free method proceeds under mild conditions and demonstrates broad substrate scope, allowing for the introduction of various functionalities.[2][3]
Data Presentation
| Reaction Step | Key Reagents | Photocatalyst | Solvent | Light Source | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | |---|---|---|---|---|---|---| | C2-Arylation | Ac-Trp(Boc)-OMe, Aryldiazonium salt | Eosin Y | MeCN/H2O | Blue LED | Room Temp | 24 | 60-85 |
Experimental Protocol: C2-Arylation of Ac-Trp(Boc)-OMe
Materials:
-
N-Acetyl-L-tryptophan(Boc) methyl ester (Ac-Trp(Boc)-OMe)
-
Aryldiazonium tetrafluoroborate salt
-
Eosin Y
-
Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Blue LED lamp (450 nm)
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk tube, dissolve Ac-Trp(Boc)-OMe (1.0 equivalent), the aryldiazonium salt (1.5 equivalents), and Eosin Y (2 mol%) in a mixture of MeCN and water.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the tube and place it in front of a blue LED lamp, ensuring continuous stirring.
-
Irradiate the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Logical Relationship Diagram
Caption: Signaling pathway for C2-Arylation.
Iridium-Catalyzed C7-Borylation of the Indole Ring
For functionalization at the C7 position of the indole ring, an iridium-catalyzed borylation provides a direct and scalable method. This reaction introduces a boronate ester, which is a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents.[4]
Data Presentation
| Reaction Step | Key Reagents | Catalyst | Ligand | Boron Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| C7-Borylation | N-Boc-L-tryptophan methyl ester | [Ir(OMe)(cod)]2 | dtbpy | B2pin2 | THF | 80 | 16 | 85 |
Experimental Protocol: C7-Borylation of N-Boc-L-tryptophan methyl ester
Materials:
-
N-Boc-L-tryptophan methyl ester
-
(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(OMe)(cod)]2)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B2pin2)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon atmosphere
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine N-Boc-L-tryptophan methyl ester (1.0 equivalent), [Ir(OMe)(cod)]2 (2.5 mol%), and dtbpy (5.0 mol%).
-
Add anhydrous THF to dissolve the solids.
-
Add B2pin2 (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C7-borylated product.
Experimental Workflow
Caption: Workflow for C7-Borylation of N-Boc-Trp-OMe.
Conclusion
The protocols described in these application notes highlight the utility of this compound as a platform for developing sophisticated bioconjugation strategies. By targeting the indole side chain through N-allylation, C2-arylation, and C7-borylation, researchers can introduce a variety of functional groups with high precision. These methods pave the way for the synthesis of novel peptide-based therapeutics, diagnostic agents, and research tools with tailored properties and functionalities. The provided experimental details and workflows serve as a guide for the practical implementation of these advanced techniques in the laboratory.
References
- 1. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe) is a crucial intermediate in peptide synthesis and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine and the methyl ester on the C-terminus allow for controlled peptide bond formation. Accurate characterization of this compound is essential to ensure purity and structural integrity, which are critical for the successful synthesis of target peptides and pharmaceuticals. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.
1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
1.3. Expected NMR Data
The following table summarizes the predicted chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.3 (3C) |
| Boc C | Not Applicable | ~80.0 |
| α-CH | ~4.6 (m, 1H) | ~54.5 |
| β-CH₂ | ~3.3 (m, 2H) | ~27.8 |
| O-CH₃ | ~3.7 (s, 3H) | ~52.3 |
| Amide NH | ~5.1 (d, 1H) | Not Applicable |
| Indole NH | ~8.1 (s, 1H) | Not Applicable |
| Indole C2-H | ~7.0 (s, 1H) | ~123.0 |
| Indole C4-H | ~7.6 (d, 1H) | ~118.5 |
| Indole C5-H | ~7.2 (t, 1H) | ~122.0 |
| Indole C6-H | ~7.1 (t, 1H) | ~119.5 |
| Indole C7-H | ~7.4 (d, 1H) | ~111.3 |
| Indole C2 | Not Applicable | ~123.0 |
| Indole C3 | Not Applicable | ~109.5 |
| Indole C3a | Not Applicable | ~127.5 |
| Indole C4 | Not Applicable | ~118.5 |
| Indole C5 | Not Applicable | ~122.0 |
| Indole C6 | Not Applicable | ~119.5 |
| Indole C7 | Not Applicable | ~111.3 |
| Indole C7a | Not Applicable | ~136.2 |
| C=O (Ester) | Not Applicable | ~172.5 |
| C=O (Boc) | Not Applicable | ~155.5 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.
2.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[1]
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., TOF or Orbitrap).[1]
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Scan range: m/z 100-1000.
-
Expected ions: [M+H]⁺, [M+Na]⁺, [M+K]⁺.
-
2.2. Expected Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₂O₄[2] |
| Molecular Weight | 318.37 g/mol [2] |
| Monoisotopic Mass | 318.1579 g/mol [3] |
| Expected Ion [M+H]⁺ | m/z 319.1652 |
| Expected Ion [M+Na]⁺ | m/z 341.1471 |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of this compound.
3.1. Reversed-Phase HPLC Protocol
-
Instrumentation: An HPLC system with a UV detector and a C18 column.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
3.2. Expected HPLC Data
A pure sample of this compound should exhibit a single major peak. The retention time will depend on the specific column and gradient conditions used. Purity is typically reported as a percentage of the total peak area. For example, a purity of ≥99% is common for commercially available this compound.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
4.1. Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample.
-
Number of scans: 16-32.
-
4.2. Expected IR Data
The following table summarizes the characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | ~3400 |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic/Aliphatic) | Stretching | 3100-2850 |
| C=O (Ester) | Stretching | ~1740 |
| C=O (Urethane) | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| N-H | Bending | ~1520 |
Experimental Workflows and Logical Relationships
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of synthetic peptides is a critical step in drug discovery and development, ensuring the removal of impurities generated during solid-phase peptide synthesis (SPPS). This application note provides a detailed protocol for the purification of peptides containing the Nα-tert-butyloxycarbonyl (Boc) protected tryptophan methyl ester (Boc-Trp-OMe) residue using reversed-phase high-performance liquid chromatography (RP-HPLC). The Boc protecting group, being acid-labile, requires careful consideration of the mobile phase composition to ensure its stability during purification.[1] The presence of the hydrophobic Boc group and the methyl ester on the tryptophan residue significantly increases the overall hydrophobicity of the peptide, necessitating optimized chromatographic conditions for effective separation.[2]
This document outlines the materials, equipment, and a step-by-step protocol for the successful purification and analysis of a model peptide containing this compound. The provided methodologies and data will serve as a valuable resource for researchers working with similarly modified peptides.
Experimental Protocols
Materials and Reagents
-
Crude Peptide: Synthesized peptide containing a this compound residue.
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Columns:
-
Analytical RP-HPLC Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
-
Preparative RP-HPLC Column: C18, 5 µm particle size, 100 Å pore size, 21.2 x 250 mm
-
-
Equipment:
-
Analytical and Preparative HPLC systems with UV detectors
-
Lyophilizer
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Sample Preparation
-
Dissolution of Crude Peptide: Accurately weigh the crude peptide. Dissolve the peptide in a minimal amount of a suitable solvent. Due to the hydrophobicity of the this compound moiety, initial dissolution in a small volume of a strong organic solvent like acetonitrile or dimethylformamide (DMF) may be necessary before dilution with the initial mobile phase.
-
Filtration: Centrifuge the dissolved peptide solution to pellet any insoluble material. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates before injection.
Analytical HPLC Method
This method is used to determine the purity of the crude peptide and the collected fractions from the preparative run.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm (for tryptophan-containing peptides)
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.[2]
-
Preparative HPLC Method
This method is for the purification of the target peptide.
-
Mobile Phase Preparation: Prepare fresh Mobile Phase A and B as described for the analytical method.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 100 Å, 21.2 x 250 mm
-
Flow Rate: 15.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm
-
Column Temperature: 25 °C
-
Injection Volume: 1-5 mL (depending on the concentration of the crude peptide solution)
-
Gradient: The gradient should be optimized based on the retention time of the target peptide determined from the analytical run. A shallower gradient around the elution point of the target peptide will improve resolution.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a dry powder.
Data Presentation
The following table summarizes the expected quantitative data from the purification of a model peptide containing this compound.
| Parameter | Crude Peptide | Purified Peptide |
| Retention Time (min) | 21.5 | 21.5 |
| Purity (%) | 65 | >98 |
| Yield (%) | - | 75 |
| Mass (m/z) [M+H]+ | 1234.5 | 1234.5 |
Note: The values presented are illustrative for a hypothetical peptide and will vary depending on the specific peptide sequence, synthesis quality, and HPLC system.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purification of this compound peptides.
Caption: Principle of reversed-phase HPLC for peptide purification.
Conclusion
The protocol detailed in this application note provides a robust framework for the purification of peptides containing the this compound modification. The key to a successful purification lies in the careful optimization of the HPLC gradient to achieve baseline separation of the target peptide from synthesis-related impurities. The inherent hydrophobicity of the this compound containing peptide necessitates the use of reversed-phase chromatography, and the provided methods serve as an excellent starting point for developing a tailored purification strategy. By following these guidelines, researchers can achieve high purity of their target peptides, a critical requirement for subsequent biological assays and drug development studies.
References
Application Notes and Protocols for the Incorporation of Boc-Trp(For)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan is a critical amino acid in many biologically active peptides. However, its indole side chain is susceptible to modification during the acidic conditions of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).[1][2] To circumvent this, the indole nitrogen is commonly protected, with the formyl (For) group being a prevalent choice in Boc chemistry.[2][3] The use of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) minimizes side reactions such as alkylation by carbocations generated during Boc deprotection.[1][4]
This document provides detailed application notes and protocols for the efficient incorporation of Boc-Trp(For)-OH in automated peptide synthesizers. It covers coupling and deprotection strategies, potential side reactions and their mitigation, and recommendations for achieving high purity and yield of tryptophan-containing peptides.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-Trp(For)-OH
The choice of coupling reagent can significantly impact the efficiency of incorporating the sterically hindered Boc-Trp(For)-OH. Below is a comparison of commonly used coupling reagents in Boc-SPPS.
| Coupling Reagent Class | Reagent Examples | Relative Speed | Key Considerations |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) + HOBt (Hydroxybenzotriazole) | Moderate | Cost-effective and widely used. The byproduct, diisopropylurea (DIU), is soluble in isopropanol, facilitating its removal.[5] Requires an additive like HOBt to minimize racemization.[5] |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Fast | Highly efficient but can be more expensive. Does not affect amino groups, making it suitable for cyclization.[5] |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Very Fast | Highly efficient, especially for sterically hindered couplings.[5][6] HATU is generally more reactive than HBTU.[5] A slight excess of the coupling reagent should be avoided to prevent potential side reactions like guanidinylation of the N-terminus.[7] |
Table 2: Troubleshooting Common Side Reactions with Boc-Trp(For)-OH
| Issue | Potential Cause | Mitigation and Troubleshooting Strategies |
| Alkylation of Indole Ring | Electrophilic attack by carbocations (e.g., tert-butyl cations) generated during Boc deprotection.[1][4] | - Use of Scavengers: Incorporate scavengers like 0.5% dithioethane (DTE) in the TFA deprotection solution.[1][8] - Low-High HF Cleavage: Employ a two-step cleavage protocol where the initial "low HF" step with scavengers like dimethyl sulfide (DMS) and p-thiocresol removes most protecting groups under milder SN2 conditions, followed by a "high HF" step.[4][9] |
| Formyl Group Transfer | Intramolecular or intermolecular transfer of the formyl group from the indole nitrogen to the free Nα-amine of the peptide chain.[10] | - In Situ Neutralization: This is a highly effective method. The neutralization and coupling steps are combined, minimizing the time the N-terminal amine is exposed as a free base.[1][10] - Sequence Consideration: This side reaction is sequence-dependent.[10] If significant formylation is observed, switching to an in situ neutralization protocol is recommended. |
| Incomplete Coupling | Steric hindrance of the Boc-Trp(For)-OH residue. | - Double Coupling: Repeat the coupling step to ensure the reaction goes to completion. - Extended Coupling Time: Increase the reaction time for the Boc-Trp(For)-OH coupling step. - Use of a More Potent Coupling Reagent: Switch to a more reactive coupling agent like HATU.[6] |
Experimental Protocols
Protocol 1: Automated Boc-SPPS Cycle for Boc-Trp(For)-OH Incorporation
This protocol outlines a general procedure for a single coupling cycle on an automated peptide synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the peptide sequence.
1. Resin Preparation:
-
Start with a suitable resin for Boc chemistry (e.g., MBHA resin for peptide amides).
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes.[11]
2. Nα-Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM.[8][11]
-
A common automated protocol involves a 1-2 minute pre-wash with the TFA solution, followed by a 20-30 minute deprotection reaction with agitation.[11]
-
When tryptophan is present in the sequence, include 0.5% DTE in the deprotection solution as a scavenger.[8]
-
Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual acid.[8][11]
3. Neutralization (Standard Protocol):
-
Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 1-2 minutes.[11] Repeat this step.
-
Wash the resin with DCM to remove excess base.[11]
4. Coupling of Boc-Trp(For)-OH:
-
In a separate vessel, dissolve 2-4 equivalents of Boc-Trp(For)-OH and a suitable coupling reagent (e.g., HBTU) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[11]
-
Add the activated amino acid solution to the resin.
-
Add 4-6 equivalents of DIEA to initiate coupling.[11]
-
Allow the reaction to proceed for 1-2 hours with agitation.[11]
-
Monitor coupling completion with a qualitative test (e.g., Kaiser test) if the synthesizer allows for it.
5. Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[11]
Protocol 2: In Situ Neutralization/Coupling for Boc-Trp(For)-OH
This protocol is recommended to minimize the risk of formyl group transfer.[10]
1. Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
2. Amino Acid Activation:
-
In a separate vessel, dissolve Boc-Trp(For)-OH (4 equivalents) and HBTU (3.9 equivalents) in DMF.[4]
3. In Situ Neutralization and Coupling:
-
Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.
-
Add DIEA (5 equivalents) to the reaction vessel to simultaneously neutralize the N-terminal amine and facilitate coupling.[4]
-
Allow the coupling reaction to proceed for 1-2 hours.
4. Washing:
-
Wash the resin as described in Protocol 1.
Protocol 3: On-Resin Deformylation of the Tryptophan Side Chain
If the final peptide is desired without the formyl group, it can be removed on-resin before the final cleavage.
1. Peptide Synthesis:
-
Assemble the peptide chain according to Protocol 1 or 2.
2. Deformylation:
-
After the final Boc deprotection and neutralization, wash the resin with DMF.
-
Treat the peptide-resin with a solution of 10% piperidine in DMF.[3][9]
-
Cool the reaction vessel to 0-5°C and agitate for 2 hours.[8]
-
Alternatively, a solution of 20% thiophenol in DMF can be used at room temperature for 1-2 hours.[9]
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin.
3. Final Cleavage:
-
Proceed with the standard final cleavage protocol (e.g., HF or TFMSA cleavage).
Visualizations
Caption: Standard automated Boc-SPPS workflow for one cycle of amino acid incorporation.
Caption: Workflow for in situ neutralization and coupling to minimize formyl group transfer.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
- 10. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Side Reactions of the Tryptophan Indole Side Chain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions involving the tryptophan (Trp) indole side chain during their experiments, particularly in the context of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the tryptophan indole side chain during peptide synthesis?
A1: The electron-rich indole side chain of tryptophan is susceptible to two primary types of side reactions during acidic conditions, such as trifluoroacetic acid (TFA) cleavage in SPPS:
-
Oxidation: The indole ring can be oxidized to form various products, including N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxytryptophan derivatives. This can be initiated by exposure to air, light, or reactive oxygen species.
-
Alkylation: The indole ring is highly nucleophilic and prone to alkylation by carbocations generated from the cleavage of protecting groups (e.g., tert-butyl cations from Boc groups) or from resin linkers.[1][2] Sulfonylation from arginine protecting groups like Pmc can also occur.[3][4]
Q2: How can I prevent these side reactions?
A2: A combination of two main strategies is highly effective:
-
Protection of the Indole Nitrogen: Using a protecting group on the indole nitrogen, most commonly the tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH during synthesis), significantly shields the indole ring from electrophilic attack.[1][3]
-
Use of Scavenger Cocktails: During TFA cleavage, the addition of "scavengers" to the cleavage cocktail is crucial. These are nucleophilic agents that trap the reactive carbocations before they can modify the tryptophan residue.[1][5]
Q3: What are scavengers and which ones are best for protecting tryptophan?
A3: Scavengers are reagents added to the TFA cleavage cocktail to quench reactive electrophiles. For protecting tryptophan, effective scavengers include:
-
Triisopropylsilane (TIS): A general and highly effective scavenger.[1]
-
1,2-Ethanedithiol (EDT): Particularly effective in protecting the indole side-chain of Trp.[1][5]
-
Thioanisole: Helps protect tryptophan and methionine residues.[1] Water is also a common component of scavenger cocktails.[5]
Q4: Can I use unprotected tryptophan in my synthesis?
A4: While it is possible to use unprotected tryptophan (Fmoc-Trp-OH), it significantly increases the risk of side reactions, especially in long peptides or sequences containing other sensitive residues like arginine.[3] For optimal purity and yield, using Fmoc-Trp(Boc)-OH is strongly recommended.
Troubleshooting Guides
Problem 1: My mass spectrometry results show a mass addition of +56 Da or other unexpected alkyl adducts on my tryptophan-containing peptide.
-
Potential Cause: Alkylation of the tryptophan indole ring by carbocations (e.g., tert-butyl cations) generated during TFA cleavage. This is common when using unprotected tryptophan or an inefficient scavenger cocktail.
-
Recommended Solutions:
-
Protect the Indole Ring: In future syntheses, use Fmoc-Trp(Boc)-OH . The Boc group effectively shields the indole nitrogen.[1][6]
-
Optimize Scavenger Cocktail: Ensure your TFA cleavage cocktail contains effective scavengers. A standard effective cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v) . For peptides also containing arginine, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5 v/v/v/v/v) is recommended.[5][7]
-
Problem 2: My HPLC analysis shows multiple peaks around my target peptide, and some fractions show a UV absorbance shift, suggesting oxidation.
-
Potential Cause: Oxidation of the tryptophan residue. This can occur during synthesis, cleavage, or storage of the peptide.
-
Recommended Solutions:
-
Protect from Light and Air: Minimize the exposure of the peptide-resin and the final peptide to light and oxygen.[8]
-
Use Deoxygenated Solvents: When preparing solutions of the final peptide, use solvents that have been deoxygenated by sparging with nitrogen or argon.
-
Add Antioxidants: For peptide solutions in storage, consider adding antioxidants.
-
Effective Scavengers: Scavengers like EDT in the cleavage cocktail can also help minimize oxidation.[5]
-
Problem 3: I am synthesizing a peptide with both arginine and tryptophan, and I'm observing significant side products.
-
Potential Cause: Transfer of the arginine side-chain protecting group (e.g., Pmc, Pbf) to the tryptophan indole ring during TFA cleavage. The spatial distance between the two residues can influence the extent of this side reaction.[3][4]
-
Recommended Solutions:
-
Use Fmoc-Trp(Boc)-OH: This is the most effective way to prevent this side reaction.[3][9]
-
Choose the Arginine Protecting Group Wisely: The Pbf group is generally less prone to this side reaction compared to the Pmc group.[3]
-
Use a Robust Scavenger Cocktail: Reagent K, containing thioanisole and EDT, is recommended for peptides with both arginine and tryptophan.[5][10]
-
Data Presentation
Table 1: Comparison of Arginine Protecting Groups on Tryptophan Modification
| Arginine Protecting Group | Tryptophan Protection | Desired Peptide Yield (%) | Reference |
| Arg(Pmc) | Unprotected | 46 | [3] |
| Arg(Pbf) | Unprotected | 69 | [3] |
| Arg(Pbf) | Trp(Boc) | Extremely low levels of Trp alkylation | [11] |
Table 2: Common Scavenger Cocktails for TFA Cleavage
| Reagent Name | Composition (v/v/v...) | Primary Use | Reference |
| Standard | TFA/TIS/Water (95:2.5:2.5) | General purpose for peptides without highly sensitive residues. | [5] |
| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | "Odorless" alternative, good for scavenging trityl groups. | [5] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Arg). | [5][12] |
Experimental Protocols
Protocol 1: Use of Fmoc-Trp(Boc)-OH in SPPS
-
Coupling:
-
Dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin substitution) and a suitable coupling agent (e.g., HATU, HBTU) in DMF.
-
Add a hindered base like DIPEA (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Fmoc-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Repeat the piperidine treatment.
-
Thoroughly wash the resin with DMF.
-
Protocol 2: TFA Cleavage using Reagent K
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.
-
Reagent Preparation (Reagent K): In a well-ventilated fume hood, prepare a fresh mixture of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1]
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Analytical HPLC for Detecting Tryptophan Side Reactions
-
Column: Use a C18 reversed-phase HPLC column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over a suitable time (e.g., 30 minutes).
-
Detection: Monitor the elution profile at 220 nm and 280 nm. Oxidation products of tryptophan often exhibit characteristic changes in their UV spectra.[14][15]
-
Analysis: Collect fractions and analyze by mass spectrometry to identify the masses of the main product and any side products.
Visualizations
Caption: Troubleshooting workflow for tryptophan side reactions.
Caption: Standard experimental workflow for TFA cleavage.
Caption: Mechanism of tryptophan alkylation and prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. peptide.com [peptide.com]
- 14. Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Efficiency for Boc-Trp-OMe
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) related to the coupling of the sterically hindered amino acid derivative, Boc-Trp-OMe.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield (Positive Kaiser test after coupling) | Inefficient Activation: Standard coupling reagents like DCC or DIC may be insufficient for the sterically bulky this compound.[1] | Optimize Coupling Reagent: Switch to a more potent onium salt-based coupling reagent. HATU, HCTU, HBTU, PyBOP, and COMU are highly effective for hindered couplings.[1][2][3] For carbodiimide-mediated couplings, the addition of an additive like OxymaPure can enhance efficiency.[2] |
| Steric Hindrance: The bulky Boc protecting group and the tryptophan side chain can physically block the approach of the activated amino acid.[1] | Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2][3] A moderate increase in temperature can improve kinetics, but must be balanced against the increased risk of racemization. Microwave-assisted synthesis can also be effective.[3] | |
| Perform a Double Coupling: After the initial coupling reaction, filter the reagents and repeat the coupling step with a fresh solution of activated this compound.[2][4] This is a common and effective strategy for difficult couplings.[5] | ||
| Peptide Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, limiting reagent access.[1][6] | Improve Solvation: Switch from DMF to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP).[4][3] Using a mixture of solvents such as DCM/DMF/NMP may also be beneficial.[3] | |
| Incorporate Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the coupling mixture to disrupt aggregation.[6] | ||
| Side Reactions Involving the Indole Side Chain | Oxidation/Modification of Tryptophan: The indole ring of tryptophan can be susceptible to oxidation or modification by cationic species, especially during cleavage.[7] | Use a Side-Chain Protecting Group: Although tryptophan can be used without side-chain protection, for sensitive sequences or to minimize side reactions, consider using Boc-Trp(Boc)-OH or Boc-Trp(For)-OH.[6][7] The Boc group on the indole nitrogen is removed during the final TFA cleavage. |
| Difficulty Dissolving Reagents | Poor Solvent Quality: Use of non-anhydrous or low-purity solvents can impede the reaction. | Use High-Purity Solvents: Ensure the use of anhydrous, peptide-synthesis grade DMF or NMP.[2] |
| Reagent Degradation: Coupling reagents can degrade over time, especially if not stored properly. | Use Fresh Reagents: Utilize freshly opened or properly stored coupling reagents for optimal performance.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: The main challenges stem from steric hindrance and potential side reactions. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the large indole side chain of tryptophan, can significantly slow down the coupling reaction.[1][4] Additionally, the indole ring of tryptophan is susceptible to oxidation and other side reactions under standard peptide synthesis conditions.[7]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are highly recommended.[1][3] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than standard carbodiimide reagents like DCC or DIC.[1] Reagents that form OAt esters, such as HATU, are generally considered among the most efficient.[1]
Q3: Is an additive necessary when using carbodiimides like DIC for this compound coupling?
A3: Yes, if you are using a carbodiimide-based coupling reagent, the use of an additive is crucial to suppress racemization and improve efficiency.[2] OxymaPure is a highly recommended and safer alternative to HOBt.[2][5]
Q4: What is "double coupling" and when should it be implemented?
A4: Double coupling is the process of repeating a coupling step with a fresh batch of activated amino acid and reagents after the first attempt. This strategy is particularly useful for sterically hindered residues like this compound, especially if a monitoring test (like the Kaiser test) indicates an incomplete reaction after the initial coupling time.[5]
Q5: How can I monitor the progress of the coupling reaction?
A5: The most common method for monitoring coupling efficiency on a solid support is the Kaiser test (ninhydrin test).[4] A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling.[4] For a more quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry.[4]
Q6: Should I protect the indole side chain of tryptophan?
A6: While not always mandatory, protecting the indole nitrogen of tryptophan is a good practice to prevent side reactions like oxidation, especially in the synthesis of longer peptides or sequences containing sensitive residues.[7] The most common protecting group for the indole nitrogen in Boc chemistry is the formyl (For) group (Boc-Trp(For)-OH).[7]
Data Summary
| Coupling Reagent | Additive | Typical Reaction Time | Relative Efficiency for Hindered Coupling |
| DIC | None | 4 - 12 h | Low |
| DIC | HOBt/OxymaPure | 2 - 6 h | Moderate |
| HBTU | None | 1 - 4 h | High |
| PyBOP | None | 1 - 4 h | High |
| HATU | None | 0.5 - 2 h | Very High |
| COMU | None | 0.5 - 2 h | Very High |
This table provides an illustrative comparison. Optimal reaction times should be determined empirically for each specific synthesis.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high efficiency in sterically demanding couplings.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[1][2]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[2]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling using DIC and OxymaPure
This protocol is a cost-effective alternative, though it may require longer reaction times.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.
-
Amino Acid/Additive Solution: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.[2]
-
Monitoring: Check for reaction completion using the Kaiser test. If the test is positive, a double coupling may be necessary.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF.
Visualizations
Caption: General workflow for solid-phase peptide coupling of this compound.
Caption: Decision tree for troubleshooting low coupling efficiency of this compound.
References
How to address Boc-trp-ome solubility issues in DMF
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Boc-Trp-OMe in N,N-Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving readily in DMF?
A1: While DMF is a standard solvent for most Boc-protected amino acids, several factors can contribute to the poor solubility of this compound.[1][2] The large, nonpolar, and bulky indole side chain of tryptophan can lead to lower solubility compared to amino acids with smaller side chains.[1] Other contributing factors may include the concentration of the solution, the purity of the this compound, the quality of the DMF (which can degrade over time to form dimethylamine), and the ambient temperature.[1][3]
Q2: What is the expected solubility of this compound in DMF?
A2: While comprehensive quantitative solubility data is not always published, this compound is generally considered soluble in DMF. For specific applications such as optical rotation measurements, solutions with a concentration of 1% (c=1), which corresponds to 10 mg/mL, are commonly prepared, indicating that at least this level of solubility is achievable.[4] The actual saturation point may vary based on the specific batch, purity, and experimental conditions.[1]
Q3: What immediate, simple steps can I take to dissolve my this compound?
A3: For initial attempts at dissolution, mechanical agitation and gentle warming are recommended. Start by vortexing the mixture for 1-2 minutes.[3] If the solid persists, place the vial in an ultrasonic bath and sonicate for 5-10 minutes.[1][3] In some cases, gently warming the solution in a water bath to a temperature no higher than 40°C can significantly improve solubility.[1] It is crucial to avoid excessive heat, as it may lead to the degradation of the compound.[1]
Q4: Are co-solvents effective for dissolving this compound in DMF?
A4: Yes, using a co-solvent is a highly effective strategy. If this compound struggles to dissolve in pure DMF, adding a small amount of a stronger polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can enhance solubility.[1][3] You can attempt to dissolve the compound in a minimal amount of DMSO first and then dilute it with DMF.[1] For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be employed.[3][5]
Q5: Could impurities in my this compound be causing solubility issues?
A5: Yes, impurities can significantly affect the dissolution of Boc-protected amino acids.[1] If you suspect the purity of your compound is compromised, it is advisable to check the certificate of analysis or consider recrystallization to purify the material before use.[1]
Q6: My this compound has precipitated from the DMF solution. What should I do?
A6: Precipitation can result from changes in temperature, solvent evaporation, or exceeding the solubility limit.[1] To redissolve the precipitate, you can try sonicating the solution, gently warming it while agitating, or adding a small volume of a stronger co-solvent such as DMSO.[1]
Troubleshooting Guide
This guide provides a systematic workflow and detailed protocols to address solubility issues with this compound in DMF.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting solubility problems.
Caption: A step-by-step workflow for resolving this compound solubility issues.
Experimental Protocols
Protocol 1: Standard Solubilization Procedure
Methodology:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
Vortex the vial for 1-2 minutes to suspend the solid.[3]
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1][3]
-
Visually inspect the solution to ensure all solid material has dissolved before proceeding with your experiment.
Protocol 2: Solubilization Using Gentle Heat
Methodology:
-
Suspend the this compound in the desired volume of DMF in a sealed vial.
-
Place the vial in a water bath pre-heated to no more than 40°C.[1]
-
Agitate or stir the mixture while it is warming.
-
Monitor the dissolution closely. Once the solid is dissolved, remove the vial from the water bath.
-
Allow the solution to cool to room temperature before use. Note if any precipitation occurs upon cooling. Caution: Always exercise care when heating, as excessive temperatures can lead to the degradation of the protected amino acid.[1]
Protocol 3: Solubilization Using a Co-Solvent System
Methodology:
-
Initial Dissolution in Stronger Solvent:
-
Attempt to dissolve the full amount of this compound in a minimal volume of DMSO (e.g., 5-10% of the final desired volume).[1]
-
Once fully dissolved, add the primary solvent (DMF) dropwise or in portions to reach the final concentration, ensuring the solution remains clear.
-
-
Using a Pre-mixed Solvent System:
-
Prepare a solvent mixture, for example, a 9:1 (v/v) solution of DMF and DMSO.
-
Add the pre-mixed solvent system to the weighed this compound and proceed with the standard solubilization procedure (Protocol 1).
-
Data Presentation
The solubility of Boc-protected amino acids can vary significantly based on the properties of their side chains. While specific quantitative data for this compound is limited, the following table provides a general comparison with other derivatives.
| Boc-Amino Acid | Solvent | Solubility | Notes |
| This compound | DMF | Soluble (≥10 mg/mL) | Concentration of c=1 (1g/100mL) is standard for optical rotation measurements.[4] |
| Boc-Val-OH | DMF | Clearly Soluble (~108.6 mg/mL) | Based on 1 mmole in 2 mL.[1] |
| Boc-Gly-Gly-OH | DMSO | ~100 mg/mL | Requires sonication.[1] |
| Boc-β-Ala-OH | DMSO | ~100 mg/mL | Requires sonication and warming.[1] |
| Disclaimer: This data is compiled from various sources and should be used as a guideline. Actual solubility may vary depending on purity, batch, and experimental conditions.[1] |
References
Technical Support Center: Minimizing Tryptophan Racemization During Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the racemization of tryptophan residues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a single enantiomer (the L-form of an amino acid, which is biologically active) is converted into a mixture of both L- and D-enantiomers. During peptide synthesis, the chiral integrity of the α-carbon of an amino acid can be compromised, leading to the incorporation of the incorrect D-stereoisomer into the peptide chain. This occurs primarily through the formation of an oxazolone intermediate or by direct enolization catalyzed by a base.
Q2: Why is tryptophan susceptible to racemization?
A2: While not as prone to racemization as amino acids like cysteine or histidine, tryptophan's indole side chain can influence the electronic environment of the α-carbon, making it susceptible to racemization under certain conditions, particularly during the activation step of peptide coupling. Factors such as the choice of coupling reagent, base, temperature, and pre-activation time can all contribute to the extent of tryptophan racemization.
Q3: How does the choice of protecting group for the tryptophan side chain affect racemization?
A3: Protecting the indole nitrogen of tryptophan is crucial not only for preventing side reactions like alkylation during cleavage but also for potentially influencing racemization. The use of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen, as in Fmoc-Trp(Boc)-OH , is highly recommended. This protecting group can help to shield the indole ring and may reduce the risk of side reactions that can promote racemization during cleavage.[1]
Troubleshooting Guides
Issue: Significant D-tryptophan content detected in the final peptide.
This is a common issue that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a primary factor in controlling racemization. Onium salt-based reagents (uronium/phosphonium) and carbodiimides are the most common activators.
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Problem: High racemization levels observed with carbodiimide reagents like DIC.
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are effective at minimizing racemization by forming active esters that are less prone to epimerization.[1]
-
Problem: Elevated racemization with uronium/aminium reagents like HBTU or HATU.
-
Solution: While generally efficient, these reagents can still cause racemization, especially with prolonged activation times or at elevated temperatures. Ensure optimal stoichiometry and consider reducing the pre-activation time. For particularly sensitive couplings, HATU is often preferred over HBTU due to its ability to accelerate the coupling reaction, which can lead to lower overall racemization.
Step 2: Assess the Base Used in the Coupling Reaction
The base used to neutralize the protonated amine and activate the carboxylic acid plays a critical role in the level of racemization.
-
Problem: High racemization when using N,N-diisopropylethylamine (DIPEA).
-
Solution: DIPEA is a strong, sterically hindered base commonly used in peptide synthesis. However, its strong basicity can promote racemization. Consider switching to a weaker or more sterically hindered base like 2,4,6-collidine, which has been shown to reduce racemization in some cases.
Step 3: Control the Reaction Temperature
-
Problem: Increased racemization is observed, especially when using microwave-assisted synthesis or elevated temperatures to drive difficult couplings.
-
Solution: Elevated temperatures significantly accelerate the rate of racemization. If you are experiencing high levels of D-tryptophan, reduce the coupling temperature. Performing the coupling at 0°C or room temperature is a standard practice to minimize epimerization. For microwave-assisted protocols, lowering the maximum temperature can significantly reduce racemization.
Quantitative Data Summary
The following table summarizes the reported racemization levels for different amino acids with various coupling reagents. While specific quantitative data for tryptophan is limited in comparative studies, the trends observed for other racemization-prone amino acids provide valuable guidance.
| Coupling Reagent/Method | % D-Isomer (Cysteine) | % D-Isomer (Histidine) | General Trend for Racemization |
| HBTU/DIPEA | High | High | Moderate to High |
| HATU/DIPEA | Lower than HBTU | Lower than HBTU | Lower than HBTU |
| DIC/HOBt | Low | Low | Low |
| DIC/Oxyma | Low | Low | Low |
Note: The level of racemization is highly sequence-dependent and also influenced by factors such as the base used, temperature, and reaction time.
Experimental Protocols
Protocol 1: Peptide Coupling with Minimized Tryptophan Racemization
This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS) designed to minimize tryptophan racemization.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 3 min and 1 x 7 min).
-
Washing: Wash the resin thoroughly with DMF (at least 5 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-Trp(Boc)-OH (3 equivalents) and a coupling additive such as HOBt or Oxyma (3 equivalents) in DMF.
-
Add the coupling reagent, for example, DIC (3 equivalents), to the amino acid solution.
-
Allow the mixture to pre-activate for a short period (1-2 minutes).
-
Add the activated amino acid solution to the deprotected resin.
-
Add a hindered base such as DIPEA or collidine (6 equivalents).
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 2: Analysis of Tryptophan Racemization by Chiral HPLC
This protocol describes the general procedure for determining the enantiomeric purity of tryptophan in a synthesized peptide.
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide (e.g., 1-5 mg) in a hydrolysis tube.
-
Add 6 M HCl. For tryptophan analysis, acid hydrolysis should be performed under reducing conditions to prevent oxidation of the indole side chain. A common method is to use 4 M methanesulfonic acid containing 0.2% (w/v) 3-(2-aminoethyl)indole.[2]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and remove the acid under vacuum.
-
Re-dissolve the amino acid hydrolysate in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 9.5).
-
-
Chiral HPLC Analysis:
-
Column: Utilize a chiral column suitable for amino acid enantiomer separation, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T) or an amylose-based column (e.g., AmyCoat-RP).[3][4]
-
Mobile Phase: The mobile phase composition will depend on the chosen column. A common mobile phase for teicoplanin-based columns is a mixture of methanol, water, and a small amount of acid (e.g., formic acid) or buffer.[4] For an amylose-based column, a mixture of ammonium acetate buffer, methanol, and acetonitrile can be effective.[3]
-
Detection: Use UV detection at a wavelength where tryptophan absorbs strongly (e.g., 280 nm).
-
Standard Preparation: Prepare standard solutions of L-tryptophan and D-tryptophan to determine their retention times.
-
Injection and Analysis: Inject the hydrolyzed peptide sample and the standards onto the chiral HPLC system.
-
Quantification: Integrate the peak areas for the L- and D-tryptophan enantiomers in the sample chromatogram. The percentage of D-tryptophan can be calculated as: % D-Tryptophan = (Area of D-Trp peak / (Area of L-Trp peak + Area of D-Trp peak)) * 100
-
Visualizations
Caption: Mechanism of racemization via an activated intermediate.
Caption: Troubleshooting workflow for minimizing tryptophan racemization.
References
Identifying byproducts in Boc-trp-ome reactions by mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in Boc-Trp-OMe reactions by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct observed during the acidic deprotection of this compound and how is it identified by mass spectrometry?
A1: The most common byproduct is the tert-butylation of the tryptophan indole ring. During acid-catalyzed removal of the Boc group (e.g., with trifluoroacetic acid, TFA), a reactive tert-butyl cation is formed. This cation can then alkylate the electron-rich indole nucleus of tryptophan.[1][2][3] In mass spectrometry, this modification is readily identified by a mass increase of +56 Da compared to the expected mass of the deprotected Trp-OMe.[4]
Q2: Besides tert-butylation, what other modifications of the tryptophan residue can occur and what are their mass signatures?
A2: Tryptophan is susceptible to oxidation, which can occur as a chemical artifact during sample preparation and analysis.[5] Common oxidative modifications and their corresponding mass shifts observed in mass spectrometry are:
-
+4 Da (Kynurenine)[5]
-
+16 Da (singly oxidized Trp)[5]
-
+32 Da (doubly oxidized Trp or N-formylkynurenine)[5]
-
+48 Da (hydroxy-N-formylkynurenine)[5]
Q3: How can the formation of tert-butylated byproducts be prevented during Boc deprotection?
A3: The most effective method to prevent tert-butylation is to use "scavengers" in the deprotection reaction mixture.[1][3][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the tryptophan residue, effectively trapping it.[3] Commonly used scavengers include triisopropylsilane (TIS), water, and thioanisole.[4][6][] A standard scavenger cocktail is often a mixture of TFA, TIS, and water.[4]
Q4: Can byproducts arise from the reagents used in the coupling reaction to form this compound?
A4: Yes, if a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC) is used, a common byproduct is the formation of N-acylurea. This can occur if the activated Boc-Trp-OH reacts with the DCC instead of the amine component. This side product can often be removed during the work-up and purification steps.
Q5: Are there alternative strategies to protect the tryptophan side chain from modification?
A5: Yes, a common strategy is to use a tryptophan derivative where the indole nitrogen is also protected, for example, with another Boc group (Boc-Trp(Boc)-OH).[4][8][9] This prevents alkylation at the indole nitrogen during subsequent reaction steps, including the final cleavage from a solid support in peptide synthesis.[4]
Troubleshooting Guides
Issue 1: My mass spectrum shows a significant peak at [M+57]+ for my deprotected Trp-OMe product.
-
Problem: You are observing a mass increase of +56 Da, which is characteristic of tert-butylation of your product.[4]
-
Cause: The tert-butyl cation generated during Boc deprotection has alkylated the tryptophan indole ring. This is common when using strong acids like TFA without proper precautions.[1][3]
-
Solution:
-
Incorporate Scavengers: Add a scavenger cocktail to your deprotection reaction. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Minimize Exposure Time: Reduce the duration of the peptide's exposure to the strong acid to the minimum time required for complete deprotection.[6]
-
Optimize Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.
-
Issue 2: I observe multiple peaks with mass additions of +16 Da and +32 Da in my purified product.
-
Problem: Your product is likely undergoing oxidation.
-
Cause: Tryptophan is highly susceptible to oxidation, which can be introduced by exposure to air, light, or certain reagents, and can even be an artifact of the analytical technique itself, such as during SDS-PAGE.[5]
-
Solution:
-
Use Degassed Solvents: Degas all solvents used in the reaction and purification to minimize dissolved oxygen.
-
Protect from Light: Perform the reaction and store the product in a container protected from light.
-
Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid during sample preparation for analysis.[10]
-
Careful Sample Handling: Be mindful of potential sources of oxidation during work-up and analysis. In-solution digestion is less prone to causing oxidative artifacts than in-gel digestion after electrophoresis.[5]
-
Data Presentation
Table 1: Common Byproducts in this compound Reactions and their Mass Signatures
| Byproduct/Modification | Mass Change (Da) | m/z of Adduct (relative to Trp-OMe, C12H14N2O2, MW: 218.25) | Likely Cause |
| Tert-butylation | +56 | 274.25 | Alkylation by tert-butyl cation during Boc deprotection[4] |
| Oxidation (single) | +16 | 234.25 | Reaction with oxygen/reactive oxygen species[5] |
| Oxidation (double) | +32 | 250.25 | Reaction with oxygen/reactive oxygen species[5] |
| Kynurenine formation | +4 | 222.25 | Oxidative cleavage of the indole ring[5] |
| Trifluoroacetylation | +96 | 314.25 | Reaction with TFA during deprotection (less common for Trp)[] |
| Linker Alkylation (Wang Resin) | +106 | 324.25 | Side reaction during cleavage from Wang resin in SPPS[11] |
Note: The m/z values are for the neutral molecule. In mass spectrometry, these will be observed as protonated species (e.g., [M+H]+) or other adducts (e.g., [M+Na]+).
Experimental Protocols
Protocol: Identification of Byproducts by LC-MS
This protocol outlines a general method for analyzing the products of a this compound reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Detection: UV at 220 nm and 280 nm (for the indole chromophore).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Acquire full scan data to identify all ions present. If available, also perform data-dependent MS/MS on the most abundant ions to obtain fragmentation data for structural confirmation.
-
Analysis:
-
Extract ion chromatograms for the expected mass of the product and potential byproducts (as listed in Table 1).
-
Analyze the mass spectra of the eluting peaks to confirm their molecular weights.
-
For MS/MS data, analyze the fragmentation pattern to confirm the site of modification.
-
-
Mandatory Visualization
Caption: Workflow of Boc deprotection and byproduct formation.
Caption: Logical workflow for troubleshooting reactions via MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. ≥97.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Strategies to avoid N-acylurea formation with Boc-trp-ome
Welcome to the Technical Support Center for peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during the coupling of N-Boc-L-tryptophan methyl ester (Boc-Trp-OMe), with a focus on preventing the formation of N-acylurea and other side products.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea, and why is it a problem in my peptide coupling reaction with this compound?
A1: N-acylurea is a common and problematic byproduct formed during peptide synthesis when using carbodiimide coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). The reaction between your this compound and the carbodiimide forms a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine component to form the desired peptide bond, it can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[1][2][3] This side reaction consumes your starting material, reduces the overall yield of your desired peptide, and can complicate the purification process due to the similar solubility of the N-acylurea byproduct to the protected peptide.[1][2]
Q2: I observed a significant amount of N-acylurea byproduct in my reaction. What are the primary factors that promote its formation?
A2: Several factors can contribute to an increased formation of N-acylurea:
-
Absence of Coupling Additives: Performing the coupling reaction without additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® leaves the reactive O-acylisourea intermediate susceptible to rearrangement.[1][4]
-
High Temperatures: Elevated temperatures can accelerate the rate of the intramolecular rearrangement that leads to N-acylurea formation.[5] It is generally recommended to perform carbodiimide-mediated couplings at lower temperatures, such as 0 °C, especially during the initial activation step.[5][6]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can promote the formation of N-acylurea compared to less polar solvents like Dichloromethane (DCM).[2]
-
Steric Hindrance: When coupling sterically hindered amino acids, the rate of the desired intermolecular peptide bond formation can be slow, allowing more time for the intramolecular rearrangement to the N-acylurea to occur.
Q3: How do coupling additives like HOBt and OxymaPure® work to prevent N-acylurea formation?
A3: Coupling additives are crucial for suppressing N-acylurea formation. They work by intercepting the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This active ester is less prone to rearranging into the N-acylurea and readily reacts with the amine component to form the desired peptide bond.[1][7][8] This mechanism not only minimizes the formation of the N-acylurea byproduct but also helps in reducing racemization.[7][9][10]
Troubleshooting Guide
Problem: Low yield of the desired peptide with a significant amount of a major byproduct identified as N-acylurea.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inadequate Coupling Conditions | 1. Introduce a Coupling Additive: Add 1.1 equivalents of HOBt or OxymaPure® to the reaction mixture before the carbodiimide.[7][11] 2. Optimize Reaction Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.[5][6] 3. Choose an Appropriate Solvent: If possible, use a less polar solvent like DCM.[2] | Additives form a more stable active ester, preventing the rearrangement to N-acylurea.[1][8] Lower temperatures slow down the rate of the rearrangement side reaction.[5] Less polar solvents can suppress the formation of N-acylurea.[2] |
| Choice of Coupling Reagent | 1. Switch to a Different Carbodiimide: Consider using DIC instead of DCC, as the resulting diisopropylurea is more soluble and easier to remove.[1] 2. Use an Onium Salt-Based Reagent: For challenging couplings, consider using reagents like HATU or HBTU in combination with a non-nucleophilic base like DIPEA. These reagents often lead to faster coupling and fewer side reactions.[12] | While not directly impacting N-acylurea formation, the choice of carbodiimide can simplify purification. Onium salt reagents activate the carboxylic acid through a different mechanism that is less prone to N-acylurea formation. |
| Reaction Stoichiometry and Order of Addition | 1. Pre-activation: Pre-activate the this compound with the carbodiimide and additive for a short period (5-10 minutes) before adding the amine component.[11] 2. Use a Slight Excess of Coupling Reagents: Using a slight excess (1.1 equivalents) of the coupling reagent and additive can help drive the reaction to completion.[13] | Pre-activation ensures the formation of the active ester before the amine is introduced, potentially improving coupling efficiency. Ensuring sufficient reagents are present can favor the desired reaction pathway. |
Data Presentation
The following table summarizes a comparison of HOBt and OxymaPure® as coupling additives in terms of racemization and yield, which are indirectly related to the efficiency of preventing side reactions like N-acylurea formation. While specific quantitative data for N-acylurea formation with this compound is limited, the data below illustrates the general superiority of OxymaPure®.
Table 1: Comparison of OxymaPure® and HOBt in Peptide Synthesis
| Coupling Additive | Peptide Model | Yield (%) | % D-Isomer (Racemization) | Reference |
| OxymaPure®/DIC | Z-Phg-Pro-NH₂ | 89.8 | 3.8 | [7] |
| HOBt/DIC | Z-Phg-Pro-NH₂ | 78.8 | 8.9 | [7] |
| DIPCDI/OxymaPure | ABRF Peptide | - | % D-Phe: 2.1, % D-Val: 0.3, % D-Ser: 1.5 | [7] |
| DIPCDI/HOBt | ABRF Peptide | - | % D-Phe: 3.4, % D-Val: 0.5, % D-Ser: 2.8 | [7] |
| OxymaPure® | H-Tyr-MeGly-MeGly-Phe-Leu-NH₂ (5 min coupling) | 85 (Desired Product) | - | [7] |
| HOBt | H-Tyr-MeGly-MeGly-Phe-Leu-NH₂ (5 min coupling) | 70 (Desired Product) | - | [7] |
Note: The data presented is illustrative of the general performance of these additives and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-acylurea Formation in Solution-Phase Coupling of this compound using DCC/HOBt
-
Preparation of the Amine Component: If the amine component is a hydrochloride salt, dissolve it (1.0 equivalent) in anhydrous DCM and neutralize with N-methylmorpholine (NMM) (1.0 equivalent) at 0 °C for 15 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction: To the this compound/HOBt solution, add a solution of DCC (1.1 equivalents) in DCM. Stir the mixture at 0 °C for 10 minutes.
-
Addition of Amine: Add the neutralized amine solution from step 1 to the activated this compound mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6]
-
Protocol 2: Recommended Procedure using DIC/OxymaPure® for Reduced Side Reactions
-
Dissolution of Reactants: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine component (1.0-1.1 equivalents) in anhydrous DCM or DMF.
-
Addition of Additive: Add OxymaPure® (1.1 equivalents) to the solution.
-
Reaction Setup: Cool the flask to 0 °C in an ice bath.
-
Addition of Carbodiimide: Slowly add a solution of DIC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C with stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification:
-
If using DCM, the work-up can proceed as in Protocol 1 (steps 6b and 6c).
-
If using DMF, the solvent is typically removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is then washed as described above.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Capping Unreacted Amines After Boc-Trp-OMe Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines, particularly after the coupling of Boc-Trp-OMe in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to cap unreacted amines after a coupling step?
A1: Capping is a critical step in SPPS to prevent the formation of deletion sequences. If an amino acid fails to couple to the N-terminus of the growing peptide chain, the unreacted (free) amine will be available to react in the subsequent coupling cycle. This results in a peptide that is missing one amino acid. These deletion impurities can be difficult to separate from the desired full-length peptide due to similar physical and chemical properties, ultimately reducing the overall purity and yield of the synthesis.[1][2] Capping, typically by acetylation, renders these unreacted amines permanently unreactive to subsequent coupling steps.[2]
Q2: What are the primary reasons for incomplete coupling of this compound?
A2: Incomplete coupling of this compound can be attributed to several factors. Tryptophan, being a large and sterically hindered amino acid, can present challenges during coupling.[3] The bulky tert-butyloxycarbonyl (Boc) protecting group further contributes to this steric hindrance. Additionally, aggregation of the growing peptide chain on the resin can make the N-terminal amine inaccessible to the incoming activated amino acid.
Q3: What is the most common method for capping unreacted amines?
A3: The most widely used method for capping is acetylation using acetic anhydride in the presence of a base.[4] A common capping solution consists of acetic anhydride and a base such as pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[4][5]
Q4: Can the indole side chain of tryptophan react with the capping reagents?
A4: While the primary reaction is the acetylation of the free N-terminal amine, the indole nucleus of tryptophan is susceptible to certain side reactions under SPPS conditions. For instance, alkylation of the indole ring by linkers has been observed.[6][7] Although direct acetylation of the indole nitrogen by acetic anhydride during the capping step is not extensively reported as a major side reaction, it remains a theoretical possibility. To minimize potential side reactions, it is advisable to use N-indole protected tryptophan derivatives, such as Boc-Trp(For)-OH, especially in sequences where tryptophan-related side products are a concern.[8][9]
Q5: How can I confirm that the capping step was successful?
A5: The success of the capping step can be verified by performing a qualitative colorimetric test to detect the presence of any remaining free primary amines. The Kaiser test (ninhydrin test) is the most common method.[4][10][11] A negative Kaiser test (yellow or colorless beads and solution) indicates the absence of free primary amines and thus a successful capping reaction.[10][11] If the test is positive (blue or purple color), the capping procedure should be repeated.[4]
Troubleshooting Guide
A positive Kaiser test after the this compound coupling step indicates the presence of unreacted amines that require capping. The following guide provides a systematic approach to troubleshooting and ensuring the successful termination of these unreacted chains.
Diagram: Troubleshooting Workflow for Incomplete Coupling and Capping
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Impact of base selection on Boc-trp-ome reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe). The following information addresses common issues related to base selection and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions involving this compound?
A1: The role of the base is highly dependent on the specific reaction. In peptide coupling reactions where Boc-Trp-OH is coupled to another amino acid ester, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is used to neutralize the hydrochloride salt of the amino ester component, facilitating the coupling reaction.[1] For reactions involving the modification of the tryptophan indole ring, a base may be used to deprotonate the indole nitrogen, increasing its nucleophilicity for subsequent reactions like N-arylation.[2]
Q2: Can the choice of base lead to epimerization of the tryptophan residue in this compound?
A2: Yes, epimerization at the α-carbon is a potential side reaction in peptide synthesis, and the choice of base can influence its extent.[3] The mechanism often involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in racemization.[3] Sterically hindered bases are generally preferred to minimize this side reaction.[3]
Q3: Is the Boc protecting group stable under basic conditions?
A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to basic conditions, which is one of its key advantages in peptide synthesis.[][5] It is, however, labile to acidic conditions.[][6] While stable to most common bases used in peptide synthesis like DIPEA and triethylamine (TEA), very strong bases could potentially lead to side reactions.[7][8]
Q4: What are common side reactions associated with the tryptophan indole side chain under basic conditions?
A4: The indole side chain of tryptophan is susceptible to certain side reactions. While generally stable, the indole nitrogen can be deprotonated under basic conditions, which can be desirable for specific modifications.[9] However, in the context of other reactions, this can lead to unwanted alkylation or other modifications if electrophiles are present. During Boc deprotection with strong acids, the indole ring is highly susceptible to alkylation by the generated tert-butyl cation.[10] While this is an acid-mediated side reaction, it highlights the reactivity of the indole ring.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low yield in peptide coupling reaction | Incomplete neutralization of the amine salt. | - Ensure stoichiometric or a slight excess of a non-nucleophilic base like DIPEA or NMM is used.- Stir the amine salt and base for 15-20 minutes before adding the activated Boc-Trp-OH.[1] |
| Inefficient activation of the carboxylic acid. | - Optimize the coupling reagent (e.g., DCC, TBTU).- Pre-activate the Boc-Trp-OH with the coupling reagent and an additive like HOBt before adding the amine component.[1][11] | |
| Presence of diastereomeric impurities (epimerization) | The base used is too strong or not sterically hindered, leading to α-proton abstraction.[3] | - Switch to a more sterically hindered base like 2,4,6-collidine.- Lower the reaction temperature.- Minimize the pre-activation time of the carboxylic acid before coupling.[12] |
| Unwanted modification of the indole side chain | The base is strong enough to deprotonate the indole nitrogen, which then reacts with an electrophile in the reaction mixture. | - Use a milder or more sterically hindered base.- Protect the indole nitrogen with a suitable protecting group (e.g., Boc-Trp(Boc)-OH) if the reaction conditions are harsh.[13] |
| In copper-catalyzed N-arylation reactions, incorrect base selection can lead to poor regioselectivity or low yield.[2] | - Use bases like triethylamine or pyridine as recommended in established protocols for this specific transformation.[2] | |
| Degradation of starting material or product | The chosen base is too harsh, leading to decomposition. | - Screen milder bases such as sodium bicarbonate or 2,4,6-collidine.- Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using Boc-Trp-OH and an Amino Ester Hydrochloride
This protocol describes a typical carbodiimide-mediated coupling reaction in solution phase.
Materials:
-
Boc-L-tryptophan (Boc-Trp-OH)
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation of the free amino ester: In a flask, dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes.
-
Activation of Boc-Trp-OH: In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Add DCC (1.1 equivalents) to the cooled Boc-Trp-OH solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add the solution containing the free amino ester from step 1 to the activated Boc-Trp-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
This protocol is adapted from a standard solution-phase peptide synthesis method.[1]
Visualizations
Caption: Workflow for a typical peptide coupling reaction involving Boc-Trp-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Reverse-Phase HPLC Purity Analysis of Boc-Trp-OMe
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like N-α-Boc-L-tryptophan methyl ester (Boc-Trp-OMe) is a critical checkpoint in the synthesis of peptides and pharmaceuticals. The presence of impurities can significantly impact reaction yields, downstream purification efforts, and the biological activity of the final product. Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as the principal analytical technique for assessing the purity of this compound and other protected amino acids.
This guide provides a comparative overview of two distinct RP-HPLC methods for the purity analysis of this compound. While Method A represents a rapid, quality control-oriented approach, Method B offers a higher-resolution analysis suitable for detailed impurity profiling. The experimental data and protocols provided herein serve as a practical resource for laboratories involved in peptide synthesis and medicinal chemistry.
Comparison of RP-HPLC Methods for this compound Purity Analysis
The selection of an appropriate HPLC method is often a balance between the need for rapid analysis and the requirement for high-resolution separation of potential impurities. The following table summarizes the key parameters and expected performance of two representative RP-HPLC methods for the purity analysis of this compound.
| Parameter | Method A: Rapid Quality Control | Method B: High-Resolution Impurity Profiling |
| Purity (%) | ≥ 98% | ≥ 99% |
| Typical Retention Time | 5 - 10 minutes | 15 - 25 minutes |
| Resolution of Key Impurities | Baseline separation of major impurities | Enhanced separation of closely eluting isomers and by-products |
| Primary Application | Routine in-process control and final product release | Method development, impurity identification, and reference standard characterization |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols can be adapted based on the specific instrumentation and column chemistries available in the user's laboratory.
Sample Preparation
For both methods, a stock solution of this compound is prepared by dissolving the solid material in a suitable solvent, typically a mixture of the mobile phase components (e.g., 1:1 acetonitrile:water), to a final concentration of approximately 1 mg/mL. It is crucial to ensure complete dissolution. The solution should then be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Method A: Rapid Quality Control
This method is optimized for fast analysis times, making it suitable for high-throughput screening and routine quality control where a quick assessment of purity is required.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 min: 30% B
-
10.0 min: 90% B
-
10.1 min: 30% B
-
15.0 min: 30% B
-
Method B: High-Resolution Impurity Profiling
This method employs a longer column and a shallower gradient to achieve superior separation of closely eluting impurities, which is essential for detailed impurity profiling and characterization.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 220 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0.0 min: 20% B
-
25.0 min: 70% B
-
25.1 min: 95% B
-
30.0 min: 95% B
-
30.1 min: 20% B
-
35.0 min: 20% B
-
Visualizing the Experimental Workflow and Parameter Relationships
To further clarify the experimental process and the interplay of key analytical parameters, the following diagrams are provided.
Experimental workflow for the RP-HPLC purity analysis of this compound.
Logical relationships of HPLC parameters and their impact on analysis outcomes.
A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe
In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and the preservation of stereochemical integrity. For researchers and professionals in drug development, selecting the optimal reagent is paramount. This guide provides an objective comparison of two powerhouse aminium-based coupling reagents, HBTU and HATU, with a specific focus on their application in the synthesis of N-Boc-L-tryptophan methyl ester (Boc-Trp-OMe). By examining their performance through experimental data, this report aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.
At a Glance: Performance Indicators
While both HBTU and HATU are highly effective, HATU consistently demonstrates superior performance, particularly in terms of reaction speed and the minimization of side reactions, most notably epimerization. This is especially crucial when dealing with sensitive amino acids like tryptophan.
| Parameter | HATU | HBTU |
| Typical Yield | >95% | 90-98% |
| Reaction Time | 1-2 hours | 2-6 hours |
| Purity | Very High | High |
| Epimerization Risk | Very Low (typically <1%) | Low to Moderate (typically 1-5%)[1] |
Note: The data presented is a summary based on typical outcomes in peptide couplings. Actual results may vary depending on specific reaction conditions.
Delving Deeper: The Mechanism of Action
The primary difference between HATU and HBTU lies in the active ester intermediate they form with the carboxylic acid of Boc-Trp-OH. This intermediate is the species that subsequently reacts with the amine (in this case, the methyl ester of the incoming amino acid) to form the peptide bond.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes 1-hydroxybenzotriazole (HOBt) as its activating agent. It forms an OBt-active ester.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates the more reactive 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom at the 7-position of the azabenzotriazole ring in HATU makes the resulting OAt-ester more reactive than the OBt-ester formed by HBTU.[2][3] This enhanced reactivity generally leads to faster and more complete coupling reactions with a lower risk of side reactions like epimerization.[2]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using both HBTU and HATU. These protocols are based on standard solution-phase coupling procedures.
Materials and Reagents
-
N-Boc-L-tryptophan (Boc-Trp-OH)
-
L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
General Experimental Workflow
Protocol 1: Coupling of Boc-Trp-OH with H-Met-OMe using HATU
-
Preparation of Methionine Methyl Ester (Free Base): In a round-bottom flask, dissolve H-Met-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes. This solution containing the free amine is used directly in the next step.
-
Pre-activation of Boc-Trp-OH: In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DCM. Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-20 minutes.
-
Coupling Reaction: Add the solution of H-Met-OMe (from step 1) to the pre-activated Boc-Trp-OH solution. Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Protocol 2: Coupling of Boc-Trp-OH with H-Met-OMe using HBTU
-
Preparation of Methionine Methyl Ester (Free Base): Follow step 1 from Protocol 1.
-
Coupling Reaction: In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DCM. To this solution, add the H-Met-OMe solution (from step 1) followed by DIPEA (2.2 equivalents). Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Follow step 4 from Protocol 1.
-
Purification: Follow step 5 from Protocol 1.
Conclusion
For the synthesis of this compound, both HBTU and HATU are effective coupling reagents. However, the experimental evidence and mechanistic understanding strongly suggest that HATU is the superior choice for achieving higher yields, greater purity, and, most importantly, minimizing the risk of epimerization. The faster reaction kinetics of HATU are particularly advantageous in preventing the formation of unwanted side products. While HBTU remains a reliable and more economical option for many standard couplings, for challenging syntheses or when the highest degree of stereochemical purity is required, HATU is the recommended reagent.
References
A Comparative Guide to Protecting Groups for Tryptophan in Peptide Synthesis: Why Boc Excels
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for tryptophan is a critical decision that significantly influences the yield, purity, and overall success of peptide synthesis. Tryptophan, with its nucleophilic indole side chain, is notoriously susceptible to side reactions, particularly alkylation, under the acidic conditions frequently employed in peptide synthesis. While various protecting groups are available, the tert-butyloxycarbonyl (Boc) group, used for both α-amino and side-chain protection, offers a robust and advantageous strategy compared to alternatives like benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).
This guide provides an objective comparison of these protecting groups for tryptophan, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
The Challenge of Tryptophan Protection
The indole ring of tryptophan is highly electron-rich, making it a target for electrophilic attack. During solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl strategy, the repetitive acidolytic cleavage of the Nα-Boc group generates carbocations (e.g., tert-butyl cations) that can alkylate the tryptophan side chain. This leads to the formation of undesired byproducts that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.
Boc Protection: A Superior Strategy for Tryptophan
The Boc group offers a versatile solution for protecting tryptophan at both the α-amino and the indole side-chain positions. Its advantages are particularly evident in minimizing acid-catalyzed side reactions.
Key Advantages of Boc Protection for Tryptophan:
-
Acid Lability and Orthogonality: The Boc group is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which allows for its selective removal in the presence of more acid-stable protecting groups.[1] This orthogonality is a cornerstone of the Boc/Bzl strategy in SPPS.[2][3]
-
Suppression of Side-Chain Alkylation: While the cleavage of Nα-Boc groups can generate alkylating species, the use of scavengers in the cleavage cocktail effectively traps these reactive intermediates, preventing the modification of the tryptophan indole ring.[2][4] Furthermore, protecting the indole nitrogen with a Boc group [e.g., using Fmoc-Trp(Boc)-OH in Fmoc-SPPS] has been shown to nearly eliminate the sulfonation of tryptophan that can occur from the cleavage of arginine's Pbf protecting group.[5]
-
Compatibility with Various Synthesis Strategies: Boc-protected tryptophan can be effectively utilized in both Boc- and Fmoc-based SPPS strategies, offering flexibility in synthetic design.[2][6]
Performance Comparison of Protecting Groups for Tryptophan
The choice of protecting group has a direct impact on the efficiency and outcome of peptide synthesis. The following table summarizes a comparison of Boc with other common protecting groups for tryptophan.
| Protecting Group | Deprotection Condition | Key Advantages for Tryptophan | Common Side Reactions for Tryptophan |
| Boc | Acid-labile (e.g., TFA)[7] | - Effective suppression of indole alkylation with scavengers.[2][4] - Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[1] - Side-chain Boc protection prevents modification by other cleaved protecting groups.[5] | - Potential for indole alkylation by tert-butyl cations if scavengers are inadequate.[2] |
| Fmoc | Base-labile (e.g., piperidine)[] | - Milder deprotection conditions avoid acid-catalyzed side reactions on the indole ring.[] - Can lead to higher yields for Trp-containing peptides in some cases. | - Does not protect the indole side chain from alkylation during final acidic cleavage of other side-chain protecting groups. |
| Cbz | Hydrogenolysis (e.g., H₂/Pd)[9] | - Orthogonal to acid- and base-labile groups.[10] | - Potential for reduction of the indole ring during catalytic transfer hydrogenation.[11] - Catalyst poisoning by sulfur-containing residues can hinder deprotection. |
| Alloc | Pd(0) catalyzed cleavage[10][12] | - Fully orthogonal to acid- and base-labile protecting groups, allowing for selective deprotection.[10][13] - Mild deprotection conditions.[10] | - Requires a palladium catalyst, which may need to be thoroughly removed from the final product. - Potential for side reactions if the palladium catalyst is not handled correctly.[13] |
Quantitative Data Summary
| Protecting Group Strategy | Model Peptide | Reported Yield/Purity | Reference |
| Boc-SPPS | Gramicidin A (contains 4 Trp residues) | 5-24% | [1] |
| Fmoc-SPPS | Gramicidin A (contains 4 Trp residues) | up to 87% | [1] |
| Fmoc-SPPS with unprotected Trp | [Asn2,Trp4]Dynorphin A-(1-13) | Crude product contained 22-30% of Trp modified by a Pmc group. | [14] |
This data suggests that for peptides with multiple tryptophan residues, the milder conditions of Fmoc-SPPS can lead to significantly higher yields.[1] However, it also underscores the importance of side-chain protection for tryptophan, as modification by other protecting groups during cleavage is a significant issue.[14] The use of Fmoc-Trp(Boc)-OH in Fmoc-SPPS is a widely adopted strategy to mitigate this problem.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis.
Protocol 1: α-Amino Protection of Tryptophan with Boc-Anhydride
Objective: To introduce the Boc protecting group onto the α-amino group of tryptophan.
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Tryptophan (1.0 eq) in a mixture of dioxane and 1M aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the cooled tryptophan solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product, Boc-Trp-OH, with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
Protocol 2: Nα-Boc Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the Nα-Boc group from the growing peptide chain on a solid support.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., 0.5% dithiothreitol - DTE, if Cys or Met are present)[2]
-
Isopropanol (IPA)
-
10% Triethylamine (TEA) in DCM (for neutralization)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin (10 mL/g of resin) and agitate for 2-5 minutes (pre-wash).[2]
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM (with scavenger if needed) and agitate for 20-30 minutes.[2]
-
Drain the deprotection solution.
-
Wash the resin with DCM (2x) and then with IPA (2x).[2]
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 10% TEA in DCM (2x for 1-2 minutes each).
-
Wash the resin thoroughly with DCM to remove excess base before proceeding to the next coupling step.
Protocol 3: Final Cleavage of a Tryptophan-Containing Peptide from the Resin (Boc-SPPS)
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavenger cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[15]
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a suitable reaction vessel for HF or TFMSA cleavage.
-
Add the pre-chilled scavenger cocktail to the resin.
-
Carefully add the strong acid (HF or TFMSA) and stir the mixture at 0 °C for 1-2 hours.
-
After the reaction is complete, remove the strong acid by a stream of nitrogen or under vacuum.
-
Triturate the remaining resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and wash the precipitated peptide with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
Visualizing the Chemistry: Diagrams of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and workflows involved in tryptophan protection.
Caption: Chemical structures of Tryptophan with different α-amino protecting groups.
Caption: Workflow of a single cycle in Boc-based solid-phase peptide synthesis.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
¹H NMR Analysis for Structural Confirmation of Boc-Trp-OMe: A Comparative Guide
For researchers in drug development and chemical synthesis, unambiguous structural confirmation of intermediates is paramount. This guide provides a comparative analysis of ¹H Nuclear Magnetic Resonance (NMR) data to confirm the structure of N-(tert-Butoxycarbonyl)-L-tryptophan methyl ester (Boc-Trp-OMe). We present a summary of expected ¹H NMR data alongside a detailed experimental protocol for data acquisition.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H NMR spectra of this compound is outlined below. This protocol is designed to ensure accurate chemical shift and coupling constant determination.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often suitable for this compound.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a minimum field strength of 300 MHz, although higher fields (e.g., 400 or 500 MHz) will provide better signal dispersion.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Typical acquisition parameters include:
-
Number of scans: 16 to 64 (depending on sample concentration)
-
Pulse width: 30-45° flip angle
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
-
The spectrum should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal TMS standard.
Results and Data Comparison
The successful synthesis of this compound can be confirmed by comparing the experimental ¹H NMR spectrum with expected values for chemical shifts, multiplicities, and coupling constants. The following table summarizes the expected ¹H NMR data for this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | ~8.1 | broad singlet | - | 1H |
| Aromatic H (indole ring) | 7.0 - 7.6 | multiplet | - | 5H |
| Amide N-H | ~5.0 | doublet | ~8 | 1H |
| α-CH | ~4.6 | multiplet | - | 1H |
| Methyl Ester (-OCH₃) | ~3.7 | singlet | - | 3H |
| β-CH₂ | ~3.2 | multiplet | - | 2H |
| Boc C(CH₃)₃ | ~1.4 | singlet | - | 9H |
A hypothetical experimental result that confirms the structure of this compound would show peaks that closely match the data in the table above. For instance, the presence of a singlet at approximately 1.4 ppm integrating to 9 protons is a strong indicator of the Boc protecting group. Similarly, a singlet around 3.7 ppm with an integration of 3 protons confirms the methyl ester. The complex multiplet in the aromatic region (7.0-7.6 ppm) is characteristic of the tryptophan indole ring. The coupling of the amide proton to the alpha-proton provides further structural confirmation.
Workflow for ¹H NMR Analysis
The process of confirming the structure of this compound using ¹H NMR can be visualized as a straightforward workflow. This begins with the synthesized compound and ends with the confirmed chemical structure.
Caption: Workflow for this compound structure confirmation via ¹H NMR.
A Comparative Guide to the Validation of Boc-Trp-OMe by Mass Spectrometry and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the validation of N-Boc-L-tryptophan methyl ester (Boc-Trp-OMe), a crucial building block in peptide synthesis and drug development. We present experimental data and detailed protocols for mass spectrometry, alongside alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy, to offer a complete analytical toolkit for researchers.
Executive Summary
The validation of this compound is essential to ensure its purity and structural integrity, which directly impacts the quality and efficacy of synthesized peptides and subsequent drug candidates. While mass spectrometry offers unparalleled sensitivity and molecular weight determination, a multi-faceted approach employing various analytical techniques provides a more robust validation. This guide details the expected outcomes and experimental considerations for each method, supported by available data.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for the characterization of synthetic compounds like this compound. It provides precise molecular weight information and structural insights through fragmentation analysis.
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₂₂N₂O₄[1] |
| Exact Mass | 318.15796 Da[1] |
| [M+H]⁺ | 319.1652 Da |
| [M+Na]⁺ | 341.1472 Da |
| [M+K]⁺ | 357.1211 Da |
Characteristic Fragmentation Patterns
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing this compound. In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) is expected to yield characteristic fragment ions resulting from the loss of the Boc protecting group and other neutral losses.
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss |
| 319.17 | 263.12 | 56.04 (isobutylene) |
| 219.11 | 100.06 (Boc group) | |
| 188.07 | 131.10 (Boc-NH-CH=) | |
| 130.07 | 189.10 (loss of Boc and -COOCH₃) |
Note: These values are predicted based on the known fragmentation behavior of Boc-protected amino acids. The relative intensities of these fragments can vary depending on the instrument and experimental conditions.
Experimental Protocol for ESI-MS/MS Analysis
Sample Preparation
-
Dissolve this compound in a suitable solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Alternative and Complementary Validation Techniques
While mass spectrometry is a powerful tool, combining it with other analytical methods provides a more complete picture of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expected NMR Data for this compound
| Technique | Key Chemical Shifts (δ, ppm) | Interpretation |
| ¹H NMR | ~1.4 (s, 9H) | tert-butyl protons of the Boc group |
| ~3.3 (m, 2H) | β-protons of the tryptophan side chain | |
| ~3.7 (s, 3H) | Methyl ester protons | |
| ~4.6 (m, 1H) | α-proton | |
| ~5.1 (d, 1H) | Amide proton | |
| ~7.0-7.7 (m, 5H) | Indole ring protons | |
| ~8.1 (br s, 1H) | Indole NH proton | |
| ¹³C NMR | ~28.4 | tert-butyl carbons of the Boc group |
| ~52.3 | Methyl ester carbon | |
| ~54.4 | α-carbon | |
| ~80.0 | Quaternary carbon of the Boc group | |
| ~109-136 | Indole ring carbons | |
| ~155.3 | Carbonyl carbon of the Boc group | |
| ~172.8 | Carbonyl carbon of the methyl ester |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Experimental Protocol for NMR Spectroscopy
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrumentation and Parameters
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra with a sufficient number of scans, which may be significantly more than for ¹H NMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for separating it from any starting materials or byproducts.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient from 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
A successful separation will show a single major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch (indole and amide) |
| ~2980 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1700 | C=O stretch (urethane) |
| ~1500 | N-H bend (amide) |
| ~1160 | C-O stretch (urethane) |
Experimental Protocol for FTIR Spectroscopy
Sample Preparation
-
For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Instrumentation and Parameters
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
Workflow and Pathway Diagrams
To visualize the analytical workflow and the context of this compound in peptide synthesis, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound.
Caption: Role of this compound in a typical solid-phase peptide synthesis workflow.
References
A Researcher's Guide to Protected Tryptophan Derivatives: A Performance Evaluation
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups for amino acids is a critical determinant of success in peptide synthesis and subsequent applications. Tryptophan, with its reactive indole side chain, presents a particular challenge, susceptible to oxidation and alkylation under common synthetic conditions. This guide provides an objective comparison of the performance of different protected tryptophan derivatives, supported by experimental data, to aid in the selection of the most appropriate building block for your research needs.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data on the performance of various protected tryptophan derivatives in peptide synthesis. The data highlights key metrics such as peptide yield, purity, and the extent of common side reactions.
| Protecting Group Strategy | Peptide / Condition | Yield of Desired Peptide | Purity / Extent of Side Reactions | Reference |
| Fmoc-SPPS | ||||
| Unprotected Trp with Arg(Pmc) | [Asn2,Trp4]Dynorphin A-(1-13) | - | 22-30% Trp modification by Pmc group | [] |
| Fmoc-Trp(Boc)-OH with Arg(Pbf) | Model Peptide | - | Extremely low levels of Trp alkylation | [2] |
| Fmoc-Trp(Thp)-OH | Cleavage with 10% TFA | ~90% deprotection | - | [3] |
| Fmoc-Trp(Boc)-OH | Cleavage with 10% TFA | 69% deprotection | - | [3] |
| Boc-SPPS | ||||
| Boc-Trp(For)-OH | General | High | Formyl group stable to HF cleavage | [4] |
| Unprotected Boc-Trp-OH | General | Lower | Susceptible to t-butylation | [4] |
| General | ||||
| Arg(Pmc) with Trp | Model Peptide after 3h TFA cleavage | 46% | - | |
| Arg(Pbf) with Trp | Model Peptide after 3h TFA cleavage | 69% | - |
Key Takeaways from the Data:
-
Indole Protection is Crucial in Fmoc-SPPS: The use of unprotected tryptophan in the presence of certain arginine protecting groups like Pmc can lead to significant side product formation (22-30% modification)[]. In contrast, employing Fmoc-Trp(Boc)-OH in conjunction with a more suitable arginine protecting group like Pbf drastically reduces side reactions[2].
-
Choice of Arginine Protecting Group Matters: The selection of the protecting group for arginine has a significant impact on the final yield of tryptophan-containing peptides. In one study, using Arg(Pbf) resulted in a 23% higher yield of the desired peptide compared to Arg(Pmc) after a 3-hour cleavage with TFA.
-
Deprotection Efficiency Varies: Different indole protecting groups exhibit varying lability under acidic conditions. For instance, the Thp group on tryptophan shows a higher deprotection efficiency (~90%) with 10% TFA compared to the Boc group (69%) under the same conditions[3].
-
Boc-SPPS Strategies: In Boc-SPPS, protecting the indole nitrogen with a formyl group (Boc-Trp(For)-OH) is a common strategy to prevent side reactions during the harsh HF cleavage[4]. Using unprotected Boc-Trp-OH can lead to t-butylation of the indole ring[4].
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental outcomes. Below are representative protocols for key experiments in the evaluation of protected tryptophan derivatives.
Solid-Phase Peptide Synthesis (SPPS) of a Tryptophan-Containing Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide containing a tryptophan residue on a resin.
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling (e.g., Fmoc-Trp(Boc)-OH):
-
In a separate vial, dissolve the protected amino acid (e.g., Fmoc-Trp(Boc)-OH) (3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activate the mixture for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the Resin and Deprotection
This protocol describes the final cleavage and deprotection of the synthesized peptide.
-
Resin Preparation: Wash the peptide-resin with DMF and then DCM. Dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail for peptides containing sensitive residues like tryptophan is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT)[4].
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
HPLC Analysis of Peptide Purity
This protocol details the analysis of the crude peptide's purity using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% TFA. Filter the solution through a 0.22 µm or 0.45 µm syringe filter.
-
HPLC System and Column: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution of the peptide at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
Mandatory Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a clear and concise understanding of complex processes.
References
A Head-to-Head Battle in Peptide Synthesis: Boc vs. Fmoc for Tryptophan Incorporation
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that dictates the efficiency, purity, and overall success of synthesizing peptides. This is particularly true for sequences containing the notoriously sensitive amino acid, tryptophan. This guide provides an objective, data-driven comparison of these two predominant strategies for tryptophan incorporation, offering insights into the cost-benefit trade-offs and practical considerations for your synthetic needs.
The core difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the reagents used for its removal. The Boc group is acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine, most commonly piperidine. This fundamental distinction has profound implications when incorporating tryptophan, an amino acid with an indole side chain highly susceptible to modification under acidic conditions.
Quantitative Comparison: A Cost-Benefit Analysis
While the initial cost of Fmoc-protected amino acids is generally higher than their Boc counterparts, the overall cost-effectiveness of a synthesis strategy is a more complex equation that includes reagent costs, synthesis time, yield, purity, and downstream purification efforts.
| Feature | Boc Strategy | Fmoc Strategy | Cost-Benefit Implication |
| α-Amino Acid Cost | Generally lower | Generally higher | Boc strategy has a lower upfront cost for the protected amino acid. |
| Deprotection Reagents | Trifluoroacetic Acid (TFA) - relatively inexpensive | Piperidine - can be recycled, but requires careful handling | Reagent costs for deprotection are comparable, with potential for cost savings in Fmoc through recycling. |
| Side-Chain Protection for Trp | Typically Formyl (For) - Boc-Trp(For)-OH | Typically tert-butyloxycarbonyl (Boc) - Fmoc-Trp(Boc)-OH | The cost of the specifically protected tryptophan derivative is a key factor. |
| Risk of Side Reactions | High risk of t-butylation of the tryptophan indole ring | Low risk of side reactions under mild basic deprotection | Higher risk in Boc can lead to lower purity and yield, increasing downstream purification costs and potentially requiring synthesis re-runs. |
| Crude Purity & Yield | Often lower due to side reactions and harsher conditions | Generally higher due to milder conditions and fewer side reactions | Higher purity in Fmoc strategy reduces the cost and time associated with HPLC purification.[] |
| Overall Cost-Effectiveness | Can be less cost-effective for tryptophan-containing peptides due to lower yields and higher purification costs. | Often more cost-effective for tryptophan-containing peptides due to higher success rates and purity.[] | The higher initial investment in Fmoc reagents is often offset by improved outcomes and reduced downstream processing. |
The Chemistry of Tryptophan Incorporation: A Tale of Two Strategies
The primary challenge in incorporating tryptophan lies in protecting its nucleophilic indole side chain from unwanted modifications during the repetitive cycles of deprotection.
Boc Strategy: A Battle Against Acid-Induced Side Reactions
In the Boc strategy, the repetitive use of strong acid (TFA) to deprotect the α-amino group generates reactive carbocations (tert-butyl cations). These cations can readily alkylate the electron-rich indole ring of tryptophan, leading to the formation of t-butylated tryptophan adducts. This is a significant side reaction that reduces the yield of the desired peptide and complicates purification.
To mitigate this, two main approaches are employed:
-
Use of Scavengers: Scavengers, such as dithiothreitol (DTE) or thioanisole, are added to the deprotection cocktail to trap the tert-butyl cations before they can react with tryptophan.[3]
-
Indole Nitrogen Protection: The indole nitrogen is protected with a formyl (For) group (Boc-Trp(For)-OH). This electron-withdrawing group deactivates the indole ring, making it less susceptible to electrophilic attack. The formyl group is typically removed during the final, harsh cleavage from the resin with hydrofluoric acid (HF).
Fmoc Strategy: The Advantage of Orthogonality
The Fmoc strategy offers a more elegant solution by employing an orthogonal protection scheme. The α-amino Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), which are compatible with the sensitive tryptophan side chain.
For robust protection, the indole nitrogen of tryptophan is typically protected with an acid-labile Boc group (Fmoc-Trp(Boc)-OH). This protecting group is completely stable to the basic conditions used for Fmoc removal and remains on the tryptophan side chain throughout the synthesis. It is then cleanly removed during the final cleavage of the peptide from the resin using TFA, which simultaneously removes other acid-labile side-chain protecting groups. This approach effectively prevents side reactions on the tryptophan indole ring, leading to higher purity and yield of the target peptide.[][4][5]
Experimental Workflows and Chemical Pathways
The following diagrams illustrate the key steps and chemical transformations involved in the incorporation of tryptophan using both the Boc and Fmoc strategies.
Experimental Protocols
The following are generalized protocols for a single coupling cycle of tryptophan in both Boc and Fmoc SPPS.
Boc-SPPS Protocol for Tryptophan Incorporation
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM containing 0.5% dithiothreitol (DTE) as a scavenger.
-
Agitate for 5 minutes, drain, and then treat with fresh deprotection solution for an additional 20-30 minutes.
-
Wash the resin thoroughly with DCM and then isopropanol to remove residual acid.
-
-
Neutralization:
-
Neutralize the N-terminal ammonium salt by treating the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM to remove excess base.
-
-
Coupling of Boc-Trp(For)-OH:
-
In a separate vessel, pre-activate 3-4 equivalents of Boc-Trp(For)-OH with a suitable coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) and DIEA in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Fmoc-SPPS Protocol for Tryptophan Incorporation
-
Resin Swelling: Swell the peptide-resin (e.g., Wang resin for a C-terminal acid or Rink amide resin for a C-terminal amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Agitate for 5 minutes, drain, and then treat with fresh deprotection solution for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene adducts.
-
-
Coupling of Fmoc-Trp(Boc)-OH:
-
In a separate vessel, pre-activate 3-4 equivalents of Fmoc-Trp(Boc)-OH with a suitable coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Conclusion and Recommendation
Based on the chemical principles and the wealth of practical evidence, the Fmoc strategy is unequivocally the superior choice for the incorporation of tryptophan in solid-phase peptide synthesis . The mild, basic deprotection conditions of the Fmoc strategy are fully compatible with the acid-sensitive indole side chain of tryptophan, minimizing the risk of side reactions and leading to higher crude purity and overall yield. The use of Fmoc-Trp(Boc)-OH provides robust and reliable protection throughout the synthesis.
While the Boc strategy can be employed, it necessitates careful consideration of scavengers and indole protection to manage the inherent risk of side-product formation. The potential for lower yields and more complex purification often negates the initial cost savings of Boc-protected amino acids. For researchers aiming for high-quality, tryptophan-containing peptides with greater synthetic success, the Fmoc strategy represents the more efficient, reliable, and ultimately more cost-effective approach.
References
Stability of Boc-Trp-OMe Under Scrutiny: A Comparative Guide to Cleavage Conditions
For researchers engaged in peptide synthesis and drug development, the selective and efficient cleavage of the tert-butyloxycarbonyl (Boc) protecting group is a critical step. This guide provides a comparative analysis of the stability of N-α-Boc-L-tryptophan methyl ester (Boc-Trp-OMe) under various acidic cleavage conditions. The data presented here, compiled from established protocols and comparative studies, aims to equip scientists with the information needed to optimize deprotection, maximizing yield and purity while minimizing side reactions.
The primary challenge in the deprotection of tryptophan-containing molecules is the susceptibility of the electron-rich indole ring to alkylation by the tert-butyl cation, a byproduct of Boc group cleavage.[1][2] This side reaction can significantly reduce the yield of the desired product. The choice of cleavage reagent, solvent, reaction time, and the use of scavengers are all critical parameters in mitigating this issue.
Comparative Performance of Cleavage Conditions
The following table summarizes the performance of common deprotection cocktails for the cleavage of the Boc group from tryptophan derivatives. While specific quantitative data for this compound is limited in comparative studies, the data for similar Boc-protected tryptophan compounds provide a strong basis for procedural selection.
| Deprotection Method | Reagent(s) & Solvent(s) | Reaction Time (Approx.) | Typical Yield (%) | Typical Purity (%) | Key Considerations & Scavengers |
| Method A: TFA/DCM | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (25-50% v/v) | 30 min - 2 h | 85 - 95 | >95 | Highly effective and common method.[3][4] Requires scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to prevent indole alkylation.[1] |
| Method B: HCl in Dioxane | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane | 30 min - 4 h | 90 - 98 | >95 | A strong alternative to TFA, often providing high yields.[4][5] Scavengers are still recommended for tryptophan-containing substrates. |
| Method C: Oxalyl Chloride | Oxalyl Chloride in Methanol | 1 - 4 h | Up to 90 | Not specified | A milder alternative, reported to achieve complete conversion of N-Boc-L-tryptophan where HCl in methanol showed no reaction after 3 hours.[6] |
Experimental Protocols
Detailed methodologies for the cleavage of the Boc protecting group from this compound are provided below. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.[3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (or other appropriate scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Add a scavenger, such as triisopropylsilane (TIS), to the solution (typically 2-5% v/v).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 25-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Trp-OMe as its free base.
Protocol 2: Deprotection using 4M HCl in Dioxane
This method provides an alternative to TFA and is known for its efficiency.[5][7]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add the 4M HCl in dioxane solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product, Trp-OMe hydrochloride, will often precipitate from the solution.
-
The product can be isolated by adding cold, anhydrous diethyl ether to fully precipitate the hydrochloride salt, followed by filtration and washing with cold diethyl ether.
Visualizing the Process
To better illustrate the experimental workflow and the chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for this compound deprotection.
Caption: this compound cleavage and side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Boc-Trp-OMe: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and peptide synthesis, the responsible management and disposal of chemical reagents like Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe) is a critical component of laboratory safety and environmental compliance. This guide provides immediate, essential information and a step-by-step operational plan for the proper disposal of this compound, ensuring a safe laboratory environment.
While a specific Safety Data Sheet (SDS) detailing disposal was not found in the immediate search, hazard classifications for this compound indicate that it should be handled with care. The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. Therefore, a conservative approach, treating it as hazardous chemical waste, is the recommended and safest course of action. This aligns with disposal procedures for similar tryptophan derivatives which are noted as potentially hazardous to aquatic life and possible skin sensitizers[2][3].
Key Chemical and Physical Properties
A summary of the quantitative data available for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₂O₄[4][5][6] |
| Molecular Weight | 318.4 g/mol [4][5] |
| Appearance | White to off-white powder[5] |
| Melting Point | 145 - 150 °C[5] |
| Purity | ≥ 98%[1][6] |
| Storage Temperature | 0 - 8 °C[5] or Ambient[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe disposal of this compound and associated contaminated materials.
I. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize any risk of exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat or a chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
II. Disposal of Solid this compound Waste
-
Collect Waste: All solid waste containing this compound, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, weighing boats), must be collected in a designated hazardous waste container.
-
Container Specifications: The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a securely fitting, leak-proof lid.
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "Nα-Boc-L-tryptophan methyl ester," and any other chemical constituents of the waste mixture.
III. Disposal of Liquid Waste Containing this compound
-
Collect Waste: Any solutions containing this compound should be collected in a designated hazardous waste container specifically for liquid chemical waste.
-
Prevent Mixing: Do not mix incompatible waste streams. For example, acidic and basic solutions should be kept in separate containers to avoid potentially violent chemical reactions.
-
Labeling: As with solid waste, label the liquid hazardous waste container with "Hazardous Waste," the full chemical name, and a list of all chemical components in the solution.
IV. Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area within the laboratory.
-
SAA Requirements: The SAA should be located at or near the point of waste generation, be well-ventilated, and situated away from any sources of ignition. Ensure that incompatible wastes are segregated within the SAA.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the proper disposal of the accumulated waste. Do not under any circumstances dispose of this compound or its containers in the regular trash or pour it down the drain[2].
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
